molecular formula C12H16INO3 B139462 Tert-butyl 2-iodo-4-methoxyphenylcarbamate CAS No. 157496-75-8

Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Cat. No.: B139462
CAS No.: 157496-75-8
M. Wt: 349.16 g/mol
InChI Key: QVVBFDVJTIYVAU-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-4-methoxyphenylcarbamate is a valuable chemical building block in medicinal chemistry and organic synthesis. Its primary research application lies in its role as a key synthetic intermediate for the construction of complex molecules, particularly in the development of potential therapeutics. The presence of both a protected amine, via the Boc (tert-butoxycarbonyl) group, and an iodine atom on the aromatic ring makes it a versatile precursor for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse structural motifs. This compound is structurally related to carbamate-based scaffolds investigated for targeting neurological diseases. Research into similar compounds explores their function as pleiotropic prodrugs, which can covalently inhibit enzymes like acetylcholinesterase (AChE) and subsequently liberate an active metabolite in the brain. This dual mechanism aims to restore cholinergic neurotransmission while minimizing peripheral side effects, representing a promising avenue in neuropharmacology . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-iodo-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVBFDVJTIYVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356055
Record name tert-butyl 2-iodo-4-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157496-75-8
Record name tert-butyl 2-iodo-4-methoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-iodo-4-methoxyphenylcarbamate, a key intermediate in various synthetic applications. This document details the chemical properties, experimental protocols, and underlying reaction mechanisms.

Compound Data and Properties

A summary of the key quantitative data for the starting material and the final product is presented below for easy comparison.

Table 1: Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Iodo-4-methoxyanilineC₇H₈INO249.05Not availableBrown to black liquid
This compoundC₁₂H₁₆INO₃349.1749-50[1]Solid

Table 2: Spectroscopic Data

Compound Name¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR Data
2-Iodo-4-methoxyaniline7.21 (d, J = 2.8 Hz, 1H), 6.77 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.60 (d, J = 8.8 Hz, 1H), 3.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)[2]Not available
This compoundPredicted: ~8.0 (bs, 1H, NH), ~7.3 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H), 3.78 (s, 3H, OCH₃), 1.52 (s, 9H, C(CH₃)₃)Not available

Synthesis Workflow and Mechanism

The synthesis of this compound is a straightforward protection reaction of the primary amine of 2-iodo-4-methoxyaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product 2_Iodo_4_methoxyaniline 2-Iodo-4-methoxyaniline Reaction_Mixture Combine reactants and stir at room temperature 2_Iodo_4_methoxyaniline->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Boc_Anhydride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Solvent Solvent (e.g., THF) Solvent->Reaction_Mixture Quench Quench reaction (e.g., with water) Reaction_Mixture->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous sulfate Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: A typical workflow for the synthesis of this compound.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate, with the departure of a tert-butoxycarbonate anion, leads to the formation of the N-Boc protected product.

Caption: The general mechanism for the Boc protection of an amine.

Experimental Protocols

The following protocols are based on established methods for the Boc protection of anilines and can be adapted for the synthesis of this compound.[3][4]

Synthesis of this compound

Materials:

  • 2-Iodo-4-methoxyaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-iodo-4-methoxyaniline (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield:

While a specific yield for this reaction is not documented in the searched literature, similar Boc protection reactions of anilines typically proceed in high yields, often exceeding 90%.[5]

Safety and Handling

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

CompoundHazard StatementsPrecautionary Statements
2-Iodo-4-methoxyanilineHarmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Wear protective gloves/eye protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Di-tert-butyl dicarbonateFlammable solid. Causes serious eye irritation. May cause respiratory irritation.Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/eye protection.
TriethylamineHighly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or if inhaled.Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection.

This safety information is a summary and not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Logical Relationships in Synthesis

The successful synthesis of the target compound is dependent on several key factors. The following diagram illustrates the logical relationships between these factors.

Logical_Relationships Key Factors for Successful Synthesis High_Yield High Yield of This compound Purity_of_Reactants Purity of Starting Materials Purity_of_Reactants->High_Yield Anhydrous_Conditions Anhydrous Reaction Conditions Anhydrous_Conditions->High_Yield Appropriate_Base Appropriate Base Appropriate_Base->High_Yield Reaction_Monitoring Effective Reaction Monitoring (TLC) Reaction_Monitoring->High_Yield Proper_Workup Thorough Workup and Purification Proper_Workup->High_Yield Stoichiometry Correct Stoichiometry Stoichiometry->High_Yield

Caption: The logical dependencies for achieving a high yield of the target compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the cited literature and relevant safety data sheets for a comprehensive understanding before undertaking any experimental work.

References

An In-depth Technical Guide on the Preparation of N-Boc-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-iodo-4-methoxyaniline is a key building block in synthetic organic chemistry, particularly valued in the synthesis of complex alkaloids and pharmaceutical intermediates. Its structure, featuring a protected amine and a strategically placed iodine atom, allows for selective and sequential chemical modifications. This guide provides a comprehensive overview of the preparation of N-Boc-2-iodo-4-methoxyaniline, detailing two critical synthetic steps: the iodination of 4-methoxyaniline and the subsequent N-Boc protection. This document includes detailed experimental protocols, tabulated quantitative data, and a visualization of a synthetic pathway utilizing the target molecule, designed to serve as a practical resource for researchers in drug discovery and development.

Introduction

The strategic introduction of protecting groups and reactive handles is a fundamental aspect of modern organic synthesis. N-Boc-2-iodo-4-methoxyaniline is an exemplary bifunctional molecule that serves as a versatile intermediate. The tert-butoxycarbonyl (Boc) group provides robust protection for the aniline nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The iodine substituent at the ortho-position to the protected amine is a key feature, enabling a variety of cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are instrumental in the construction of complex molecular architectures. A notable application of this compound is in the total synthesis of the psychoactive alkaloid ibogaine, which has garnered interest for its potential anti-addictive properties.[1]

Synthesis of N-Boc-2-iodo-4-methoxyaniline

The preparation of N-Boc-2-iodo-4-methoxyaniline is typically achieved in a two-step sequence starting from the commercially available 4-methoxyaniline. The first step involves the regioselective iodination of the aromatic ring, followed by the protection of the amino group with a Boc moiety.

Step 1: Iodination of 4-methoxyaniline to yield 2-iodo-4-methoxyaniline

The direct iodination of 4-methoxyaniline can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl) or an in situ generated electrophilic iodine species. An alternative, though less direct, route involves the decarboxylative iodination of 2-amino-4-methoxybenzoic acid.

Step 2: N-Boc Protection of 2-iodo-4-methoxyaniline

The protection of the amino group of 2-iodo-4-methoxyaniline is accomplished by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocols

Protocol for the Synthesis of 2-iodo-4-methoxyaniline

This protocol is adapted from a decarboxylative iodination method.

Materials:

  • 2-Amino-4-methoxybenzoic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a high-pressure autoclave with a glass liner, add 2-amino-4-methoxybenzoic acid (1.0 mmol), iodine (I₂, 0.5 equiv), and potassium iodide (KI, 0.6 equiv).

  • Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

  • Purge the autoclave with oxygen (O₂) by three cycles of pressurization and venting, then pressurize with O₂ to 10 bar.

  • Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

  • After the reaction is complete, cool the reactor with a water bath.

  • Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

Protocol for the Synthesis of N-Boc-2-iodo-4-methoxyaniline

This protocol is adapted from the work of Jana and Sinha (2012).[1]

Materials:

  • 2-iodo-4-methoxyaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-iodo-4-methoxyaniline (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 1.5 equiv) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography if necessary, although in many cases, the product is of sufficient purity for subsequent steps.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2-iodo-4-methoxyaniline and its N-Boc protected derivative.

Table 1: Synthesis of 2-iodo-4-methoxyaniline

ParameterValueReference
Starting Material2-Amino-4-methoxybenzoic acid[2]
Yield23%[2]
AppearanceOrange oil[2]
¹H NMR (400 MHz, CDCl₃) [2]
δ 7.21 (d, J = 2.8 Hz, 1H)Aromatic CH[2]
δ 6.77 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H)Aromatic CH[2]
δ 6.58 (d, J = 8.8 Hz, 1H)Aromatic CH[2]
δ 3.95 (br s, 2H)NH₂[2]
δ 3.73 (s, 3H)OCH₃[2]

Table 2: Synthesis of N-Boc-2-iodo-4-methoxyaniline

ParameterValueReference
Starting Material2-iodo-4-methoxyaniline[1]
Yield89%[1]
AppearanceLight brown solid[1]
¹H NMR (500 MHz, CDCl₃) [1]
δ 7.82 (d, J = 9.0 Hz, 1H)Aromatic CH[1]
δ 7.29 (d, J = 3.0 Hz, 1H)Aromatic CH[1]
δ 6.88 (dd, J = 9.0, 3.0 Hz, 1H)Aromatic CH[1]
δ 6.53 (s, 1H)NH[1]
δ 3.75 (s, 3H)OCH₃[1]
δ 1.52 (s, 9H)C(CH₃)₃[1]
¹³C NMR (125 MHz, CDCl₃) [1]
δ 155.0, 152.8, 140.2, 123.6, 116.1, 115.3, 89.1, 80.7, 55.7, 28.3[1]

Visualization of a Synthetic Application

N-Boc-2-iodo-4-methoxyaniline is a key intermediate in the total synthesis of ibogaine. The following diagram illustrates the logical workflow of this multi-step synthesis, highlighting the crucial role of the title compound.

Synthesis_of_Ibogaine A 4-Methoxyaniline B 2-Iodo-4-methoxyaniline A->B Iodination C N-Boc-2-iodo-4-methoxyaniline B->C Boc Protection D Heteroannulation with Disilylated Alkyne C->D E Substituted Indole Intermediate D->E F Coupling with Isoquinuclidine Moiety E->F G Cyclization Precursor F->G H Reductive Heck Cyclization G->H I Ibogaine H->I

References

Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS No. 157496-75-8). This compound serves as a key intermediate in the synthesis of various organic molecules, including ibogaine analogues.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aromatic CH7.81d8.81H
Aromatic CH7.30d3.01H
Aromatic CH6.90dd3.0, 8.81H
NH (broad)6.54br s-1H
OCH₃3.76s-3H
C(CH₃)₃1.52s-9H
¹³C NMR (400 MHz, CDCl₃) Chemical Shift (δ) ppm
C=O155.9
Aromatic C-O153.0
Aromatic C-N132.3
Aromatic CH123.6
Aromatic CH122.0
Aromatic CH114.8
Aromatic C-I90.4
Quaternary C80.7
OCH₃55.7
C(CH₃)₃28.4

Data sourced from a study on the Sonogashira cross-coupling reaction.[1]

Mass Spectrometry (MS) Data
Technique m/z Interpretation
EI349.0182[M]⁺ (Calculated for C₁₂H₁₆INO₃: 349.0175)

The mass spectrometry data corresponds to the molecular ion of the target compound.[1]

Experimental Protocols

The following section details the synthetic procedure for this compound.

Synthesis of this compound

This protocol involves a two-step process starting from tert-butyl 4-methoxyphenylcarbamate.

Step 1: Synthesis of tert-butyl 4-methoxyphenylcarbamate

A detailed procedure for this precursor was not provided in the direct synthesis of the final compound but is a standard starting material.

Step 2: Iodination of tert-butyl 4-methoxyphenylcarbamate

  • Under an argon atmosphere, dissolve tert-butyl 4-methoxyphenylcarbamate (17.9 g, 80.0 mmol) in anhydrous diethyl ether (150 mL) in a magnetically stirred flask.

  • Cool the solution to -20 °C.

  • Slowly add tert-butyllithium (88.4 mL of a 1.9M solution in hexane, 168.0 mmol).

  • Stir the reaction mixture for 3 hours at -20 °C.

  • Cool the mixture to -78 °C.

  • Add a solution of 1,2-diiodoethane (45.1 g, 160.0 mmol) dissolved in anhydrous diethyl ether (300 mL).

  • Gradually warm the reaction mixture to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (150 mL).

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄.

  • Filter the solid and concentrate the organic layer under reduced pressure.

  • Purify the residue by silica gel chromatography using a mixture of ethyl acetate and hexane (10:90) as the eluent.

  • The final product, this compound, is obtained as a light yellow oil (19.3 g, 69% yield).[1]

An alternative synthesis starts from m-Iodophenol, which is converted to 4-methoxy-2-iodoaniline and then protected with a Boc group.[2]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product start tert-butyl 4-methoxyphenylcarbamate reagents 1. tert-butyllithium in Hexane 2. 1,2-diiodoethane in Diethyl Ether start->reagents -20 °C to RT quench Quench with Na2S2O3 (aq) reagents->quench extract Extract with Diethyl Ether quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography (EtOAc/Hexane) concentrate->purify product This compound purify->product

References

In-depth Technical Guide: ¹H NMR Spectrum of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. Due to the limited availability of a complete, published ¹H NMR spectrum and a specific synthesis protocol for this exact molecule in peer-reviewed literature, this guide presents a composite of data from structurally analogous compounds and general synthetic methodologies. This information is intended to serve as a valuable resource for researchers working with similar chemical entities.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of reported data for structurally similar compounds, including tert-butyl (4-methoxyphenyl)carbamate and other substituted phenylcarbamates. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HAr-H (H-6)
~ 7.0d1HAr-H (H-3)
~ 6.8dd1HAr-H (H-5)
~ 6.5s (br)1HN-H
3.81s3HO-CH₃
1.52s9HC(CH₃)₃

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The coupling constants (J) are predicted to be in the range of 2-3 Hz for meta-coupling and 8-9 Hz for ortho-coupling.

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methoxyaniline. A representative synthetic route is outlined below.

Step 1: Iodination of 4-methoxyaniline

A solution of 4-methoxyaniline in a suitable solvent (e.g., acetonitrile or dichloromethane) is treated with an iodinating agent, such as N-iodosuccinimide (NIS), in the presence of an acid catalyst (e.g., trifluoroacetic acid) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent. The crude 2-iodo-4-methoxyaniline is then purified by column chromatography.

Step 2: Boc-protection of 2-iodo-4-methoxyaniline

To a solution of 2-iodo-4-methoxyaniline in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP)) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

¹H NMR Spectroscopic Analysis

A sample of the purified this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. The data is processed by applying a Fourier transform to the free induction decay (FID) signal, followed by phase and baseline correction.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

¹H NMR Signal Assignment Workflow

assignments cluster_structure Molecular Structure cluster_signals ¹H NMR Signals mol This compound s_tert_butyl tert-butyl (9H, s) mol->s_tert_butyl tert-butyl group s_och3 methoxy (3H, s) mol->s_och3 methoxy group s_nh NH (1H, br s) mol->s_nh carbamate NH s_ar_h6 Ar-H (H-6, 1H, d) mol->s_ar_h6 aromatic proton at C6 s_ar_h5 Ar-H (H-5, 1H, dd) mol->s_ar_h5 aromatic proton at C5 s_ar_h3 Ar-H (H-3, 1H, d) mol->s_ar_h3 aromatic proton at C3

Caption: Logical workflow for the assignment of ¹H NMR signals.

In-depth Technical Guide: 13C NMR Chemical Shifts of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the 13C NMR chemical shifts of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. A comprehensive search of available scientific literature and chemical databases did not yield experimentally determined 13C NMR data for this specific compound. However, to provide a valuable resource for researchers, this document presents 13C NMR data for structurally analogous compounds. This information can be utilized for the estimation and interpretation of the chemical shifts for this compound. Additionally, a generalized experimental protocol for the acquisition of 13C NMR spectra for this class of compounds is provided, along with a workflow diagram for NMR data acquisition and analysis.

Introduction

This compound is a halogenated aromatic organic compound with potential applications in synthetic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a critical analytical technique for the structural elucidation and purity assessment of such molecules. The 13C NMR spectrum provides detailed information about the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.

Data Presentation: 13C NMR Chemical Shifts of Structurally Related Compounds

The following table summarizes the experimentally determined 13C NMR chemical shifts for various substituted tert-butyl phenylcarbamates. These compounds share the core carbamate structure and substitution patterns on the phenyl ring, making them useful for predicting the chemical shifts of this compound. The data was recorded in CDCl3, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundAromatic Carbons (ppm)C=O (ppm)O-C(CH3)3 (ppm)O-C(C H3)3 (ppm)Other (ppm)
Tert-butyl phenylcarbamate138.30, 123.97, 123.01, 118.49152.7380.4928.33-
Tert-butyl o-tolylcarbamate136.20, 132.80, 130.20, 126.60, 123.60, 121.00153.0080.2028.2017.60 (-CH3)
Tert-butyl m-tolylcarbamate138.80, 138.20, 128.70, 123.80, 119.10, 115.60152.8080.3028.3021.40 (-CH3)
Tert-butyl p-tolylcarbamate135.71, 132.53, 129.66152.9080.3028.3520.72 (-CH3)
Tert-butyl (4-methoxyphenyl)carbamate[1]155.60, 131.40, 120.50, 114.10153.2080.1028.3055.40 (-OCH3)
Tert-butyl (4-chlorophenyl)carbamate[1]144.40, 142.70, 125.10, 117.40151.8081.9028.10-
Tert-butyl (4-bromophenyl)carbamate[1]137.46, 131.89, 120.02, 115.43152.5080.9228.31-
Tert-butyl (2-nitrophenyl)carbamate[1]135.90, 135.70, 125.80, 121.80, 120.70152.2081.8028.20-

Experimental Protocols

A general methodology for the acquisition of 13C NMR spectra for compounds similar to this compound is outlined below. This protocol is based on standard practices reported in the literature for the characterization of related organic molecules.[1]

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The corresponding 13C frequency would be 100 MHz or 125 MHz, respectively.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is especially important for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for most organic compounds.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with a Fourier transform.

  • An exponential multiplication with a line broadening factor of 1-2 Hz is often applied to improve the signal-to-noise ratio.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound, such as this compound, using NMR spectroscopy.

NMR_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in CDCl3) Purification->SamplePrep DataAcquisition 13C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift Assignment) DataProcessing->SpectralAnalysis StructureElucidation Structure Confirmation SpectralAnalysis->StructureElucidation Purity Purity Assessment SpectralAnalysis->Purity

Caption: Workflow for Synthesis, NMR Analysis, and Structural Elucidation.

References

In-Depth Technical Guide: Mass Spectrometry of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. The document outlines predicted fragmentation patterns based on the analysis of structurally similar compounds, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a generalized workflow for its characterization.

Compound Information

This compound is an organic compound with the molecular formula C₁₂H₁₆INO₃ and a molecular weight of 349.17 g/mol . Its structure features a tert-butoxycarbonyl (Boc) protecting group on an iodinated and methoxylated aniline derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes.

Predicted Mass Spectrometry Data

The fragmentation of carbamates, particularly those with a Boc protecting group, is well-documented. Key fragmentation pathways include the loss of isobutylene (56 Da) and the entire Boc group (100 Da). Additionally, the presence of an iodine atom suggests the potential for cleavage of the carbon-iodine bond.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (Predicted)Proposed Ion StructureFragmentation PathwayRelative Intensity (Hypothetical)
349[C₁₂H₁₆INO₃]⁺•Molecular Ion (M⁺•)Low
293[C₈H₈INO₃]⁺•M⁺• - C₄H₈ (Loss of isobutylene)Moderate
249[C₇H₈INO]⁺•M⁺• - C₅H₈O₂ (Loss of Boc group)High
222[C₇H₈NO₃]⁺M⁺• - IModerate to High
127[I]⁺Iodine cationLow
57[C₄H₉]⁺tert-butyl cationVery High (Base Peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed protocol for the analysis of this compound using GC-MS. Due to the thermal lability of some carbamates, careful optimization of the injector temperature is recommended to prevent degradation.

3.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane to obtain a stock solution of 1 mg/mL.

  • Working Solution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/Splitless injector.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C (optimization may be required).

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

3.3. Data Analysis

Acquire the data using the instrument's software. The total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can be extracted and analyzed. The fragmentation pattern should be compared with the predicted data in Table 1 for identification.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized intermediate like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometric Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis FinalReport FinalReport DataAnalysis->FinalReport Characterization Complete

Caption: Generalized workflow for the synthesis and GC-MS analysis.

Logical Fragmentation Pathway

The following diagram illustrates the predicted logical fragmentation pathway of this compound under electron ionization.

MolIon Molecular Ion [M]⁺• m/z 349 LossIsobutylene Loss of Isobutylene [M - 56]⁺• m/z 293 MolIon->LossIsobutylene - C₄H₈ LossBoc Loss of Boc Group [M - 100]⁺• m/z 249 MolIon->LossBoc - C₅H₈O₂ LossIodine Loss of Iodine [M - 127]⁺ m/z 222 MolIon->LossIodine - I• tButyl tert-butyl Cation [C₄H₉]⁺ m/z 57 MolIon->tButyl

Caption: Predicted EI fragmentation of the target compound.

Technical Guide: GSK1070916, A Potent and Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aurora B and C kinase inhibitor, GSK1070916 (CAS Number 157496-75-8 has been associated with this compound in research literature, though it is also linked to another chemical entity). GSK1070916 is a novel, ATP-competitive small molecule inhibitor with significant anti-proliferative and antitumor activities. This document details its mechanism of action, preclinical data, and relevant experimental protocols for its investigation.

Introduction

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2] Their overexpression or amplification is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2][3] GSK1070916 is a highly potent and selective inhibitor of Aurora B and Aurora C kinases.[1][4] By disrupting the function of these kinases, GSK1070916 interferes with critical mitotic processes, leading to polyploidy and eventual apoptosis in cancer cells.[5][6] This targeted approach offers the potential for selective elimination of rapidly dividing tumor cells.[5]

Mechanism of Action

GSK1070916 functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[6][7] Its primary mechanism of action involves the disruption of the chromosomal passenger complex (CPC), of which Aurora B is a key component.[1] The CPC is essential for proper chromosome segregation, spindle assembly checkpoint function, and cytokinesis.[1] Inhibition of Aurora B by GSK1070916 leads to a dose-dependent decrease in the phosphorylation of its substrate, histone H3 at serine 10 (pHH3-S10).[5][6] This disruption of a key mitotic event prevents proper cell division, causing cells to become polyploid and ultimately undergo apoptosis.[5][8]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by GSK1070916.

GSK1070916_Mechanism_of_Action GSK1070916 Mechanism of Action cluster_mitosis Mitosis Aurora_B_C_Kinase Aurora B/C Kinase Histone_H3 Histone H3 Aurora_B_C_Kinase->Histone_H3 Phosphorylates Polyploidy_Apoptosis Polyploidy & Apoptosis Aurora_B_C_Kinase->Polyploidy_Apoptosis Leads to Phosphorylated_Histone_H3 Phosphorylated Histone H3 (Ser10) Chromosome_Segregation Correct Chromosome Segregation & Cytokinesis Phosphorylated_Histone_H3->Chromosome_Segregation Cell_Division Normal Cell Division Chromosome_Segregation->Cell_Division GSK1070916 GSK1070916 GSK1070916->Aurora_B_C_Kinase Inhibits

Caption: GSK1070916 inhibits Aurora B/C kinase, preventing histone H3 phosphorylation and leading to mitotic failure and apoptosis.

Quantitative Data

GSK1070916 demonstrates high potency and selectivity for Aurora B and C kinases over Aurora A. Its anti-proliferative activity has been observed across a wide range of cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of GSK1070916
Target KinaseIC50 (nM)Ki (nM)Dissociation Half-life (min)
Aurora B-INCENP3.5[7]0.38[4]>480[7]
Aurora C-INCENP6.5[7]1.5[4]270[7]
Aurora A-TPX21100[7]490[3]Not time-dependent[7]
FLT142[9]--
TIE259[9]--
SIK70[9]--
FLT474[9]--
FGFR178[9]--
Table 2: Anti-proliferative Activity (EC50) of GSK1070916 in Human Cancer Cell Lines
Cell LineCancer TypeEC50 (nM)
A549Lung Cancer7[4]
HCT116Colon Carcinoma1.2 (for pHH3-S10 inhibition)[10]
COLO-320-HSRColon Cancer92[9]
CRO-AP2-3[9]
Median of >100 cell lines Various 8 [6]

Experimental Protocols

In Vitro Kinase Assay (IMAP™ Assay)

This protocol describes a method to determine the in vitro inhibitory activity of GSK1070916 against Aurora kinases.

  • Plate Preparation: Add GSK1070916 at various concentrations to assay plates.

  • Enzyme Addition: Add Aurora A–TPX2 (1 nM), Aurora B–INCENP (2 nM), or Aurora C–INCENP (2.5 nM) to the plates in the appropriate buffer.[5]

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 30 minutes at room temperature to account for time-dependent inhibition.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate and ATP.[5]

  • Incubation: Incubate at room temperature for 90–120 minutes to allow the reaction to reach equilibrium.[5]

  • Detection: Quantify product formation using a fluorescence polarization plate reader.[5]

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the anti-proliferative effects of GSK1070916 on cancer cell lines.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of GSK1070916 Incubate_Overnight->Add_Compound Incubate_6_7_days Incubate for 6-7 days Add_Compound->Incubate_6_7_days Add_CellTiterGlo Add CellTiter-Glo® reagent Incubate_6_7_days->Add_CellTiterGlo Measure_Luminescence Measure luminescence Add_CellTiterGlo->Measure_Luminescence Analyze_Data Analyze data and determine EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the anti-proliferative activity of GSK1070916 using a luminescence-based cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate exponentially growing cells in 96-well plates in their recommended growth media and incubate overnight at 37°C in 5% CO2.[11]

  • Compound Treatment: The following day, treat the cells with serial dilutions of GSK1070916.[11] A time-zero (T=0) measurement can be taken at this point by adding CellTiter-Glo® reagent to one set of plates.[11]

  • Incubation: Incubate the compound-treated plates for 6 to 7 days.[11]

  • Cell Viability Measurement: Measure cell proliferation using the CellTiter-Glo® luminescent cell viability assay according to the manufacturer's protocol.[11]

  • Data Analysis: Analyze the luminescence data to determine the EC50 values.

In Vivo Human Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of GSK1070916 in a mouse xenograft model.

In_Vivo_Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Tumor_Cells Implant human tumor cells (e.g., HCT116) subcutaneously into immunocompromised mice Start->Implant_Tumor_Cells Tumor_Growth Allow tumors to reach a specified size Implant_Tumor_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Tumor_Growth->Randomize_Mice Administer_GSK1070916 Administer GSK1070916 (e.g., 25, 50, 100 mg/kg, i.p.) and vehicle control Randomize_Mice->Administer_GSK1070916 Monitor_Tumor_Growth Monitor tumor volume and body weight Administer_GSK1070916->Monitor_Tumor_Growth Pharmacodynamic_Analysis Optional: Collect tumors for pharmacodynamic analysis (e.g., pHH3-S10 levels) Monitor_Tumor_Growth->Pharmacodynamic_Analysis Endpoint Endpoint: Tumor growth inhibition or regression Monitor_Tumor_Growth->Endpoint End End Endpoint->End

Caption: A generalized workflow for assessing the in vivo antitumor activity of GSK1070916 in a xenograft mouse model.

Detailed Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Administer GSK1070916 intraperitoneally (i.p.) at desired doses (e.g., 25, 50, or 100 mg/kg) on a specified schedule (e.g., once daily for 5 consecutive days followed by 2 days off).[11]

  • Monitoring: Monitor tumor volume and mouse body weight regularly.

  • Pharmacodynamic Analysis: At specified time points after dosing, tumors can be harvested to measure the levels of phospho-histone H3 (Ser10) to assess target engagement.[11]

  • Endpoint: The study endpoint is typically determined by tumor growth inhibition or regression in the treated groups compared to the control group.

Clinical Development

GSK1070916 has undergone a Phase I clinical trial to evaluate its safety, tolerability, and recommended Phase II dose in patients with advanced solid tumors.[3][12] The study involved a dose-escalation design with intravenous administration of GSK1070916.[12]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with broad anti-proliferative activity in a wide range of cancer cell lines and demonstrated antitumor effects in preclinical xenograft models.[13] Its well-defined mechanism of action, involving the disruption of mitosis and induction of apoptosis, makes it a compelling candidate for further investigation in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of GSK1070916.

References

The Strategic Role of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex molecular architectures with therapeutic potential. Among these, Tert-butyl 2-iodo-4-methoxyphenylcarbamate has emerged as a pivotal intermediate, particularly in the development of targeted therapies such as kinase inhibitors. Its unique structural features—a Boc-protected amine, a methoxy group, and a strategically positioned iodine atom—offer a trifecta of functionalities that medicinal chemists can exploit to generate libraries of novel compounds for biological screening. This technical guide provides an in-depth overview of the synthesis, applications, and strategic importance of this compound for researchers, scientists, and drug development professionals.

Core Synthesis and Chemical Properties

This compound (CAS: 157496-75-8) is a stable, solid organic compound with a molecular formula of C₁₂H₁₆INO₃ and a molecular weight of 349.17 g/mol . Its synthesis is a multi-step process that begins with commercially available precursors.

Experimental Protocol: Synthesis of this compound

The synthesis can be conceptualized as a two-stage process: the iodination of a methoxyaniline precursor followed by the protection of the amine group.

Stage 1: Synthesis of 2-iodo-4-methoxyaniline

A plausible synthetic route starts from 4-methoxyaniline. While a direct, high-yielding one-pot synthesis from anthranilic acids has been described, a common laboratory-scale approach involves the following steps:

  • Acetylation: 4-methoxyaniline is first protected by acetylation with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

  • Nitration: The acetylated compound is then nitrated, for example, using nitric acid in a suitable solvent, to introduce a nitro group, yielding N-(4-methoxy-2-nitrophenyl)acetamide.[1][2][3][4]

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, for instance, through catalytic hydrogenation or using a reducing agent like iron in acidic media, to give N-(2-amino-4-methoxyphenyl)acetamide.

  • Diazotization and Iodination (Sandmeyer Reaction): The resulting aminophenylacetamide is then subjected to diazotization with sodium nitrite in an acidic medium, followed by the introduction of iodine using potassium iodide to yield N-(2-iodo-4-methoxyphenyl)acetamide.

  • Hydrolysis: Finally, the acetyl group is removed by hydrolysis under acidic or basic conditions to afford the desired 2-iodo-4-methoxyaniline.

Stage 2: Boc Protection of 2-iodo-4-methoxyaniline

The protection of the amine group as a tert-butoxycarbonyl (Boc) carbamate is a standard procedure in organic synthesis.

  • Reaction Setup: 2-iodo-4-methoxyaniline is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, often in the presence of a base like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

  • Reaction and Work-up: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any by-products, followed by drying and concentration of the organic phase.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis Workflow A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Acetylation C N-(4-methoxy-2-nitrophenyl)acetamide B->C Nitration D N-(2-amino-4-methoxyphenyl)acetamide C->D Reduction E N-(2-iodo-4-methoxyphenyl)acetamide D->E Sandmeyer Reaction F 2-Iodo-4-methoxyaniline E->F Hydrolysis G This compound F->G Boc Protection

Fig. 1: Synthesis workflow for this compound.

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a scaffold for generating diverse molecular structures through palladium-catalyzed cross-coupling reactions. The iodine atom provides a reactive handle for Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl groups. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature a biaryl or related core structure.

Case Study: Trametinib and the MAPK/ERK Pathway

While not directly synthesized from the title compound, the MEK1/2 inhibitor Trametinib (GSK1120212) serves as an excellent case study. Its synthesis involves a key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which shares the crucial 4-iodoaniline substructure. This highlights the importance of this class of intermediates in accessing potent kinase inhibitors.

Trametinib is an allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Trametinib Trametinib Trametinib->MEK

Fig. 2: Simplified MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
Quantitative Data on Kinase Inhibitors

The following table summarizes the inhibitory activity of Trametinib and other kinase inhibitors that target pathways relevant to the application of iodoaniline-derived compounds. It is important to note that IC₅₀ values can vary between different studies and assay conditions.

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineReference(s)
TrametinibMEK10.92-[5]
MEK21.8-[5]
p-ERK Inhibition~5-20HT-29[5]
VandetanibVEGFR23.6-(Data from various public sources)
EGFR500-(Data from various public sources)
ForetinibMET1.1-(Data from various public sources)
VEGFR20.4-(Data from various public sources)
Other Relevant Kinase Inhibitors and Pathways

The 2-iodo-4-methoxyphenylcarbamate scaffold is also relevant for the synthesis of inhibitors targeting other key signaling pathways implicated in cancer, such as those mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Vandetanib, for instance, is a multi-kinase inhibitor that targets both VEGFR and EGFR.

VEGFR_EGFR_Pathways cluster_vegfr VEGFR Signaling cluster_egfr EGFR Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg_V PLCγ VEGFR->PLCg_V PI3K_V PI3K VEGFR->PI3K_V PKC_V PKC PLCg_V->PKC_V Angiogenesis Angiogenesis, Vascular Permeability PKC_V->Angiogenesis Akt_V Akt PI3K_V->Akt_V Akt_V->Angiogenesis EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras_E Ras Grb2_Sos->Ras_E Raf_E Raf Ras_E->Raf_E MEK_E MEK Raf_E->MEK_E ERK_E ERK MEK_E->ERK_E Proliferation Cell Proliferation, Survival ERK_E->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR G cluster_coupling Cross-Coupling Workflow Start Tert-butyl 2-iodo-4-methoxyphenylcarbamate Suzuki Suzuki Coupling (with Ar-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Heck Heck Coupling (with Alkene) Start->Heck Product_S Biaryl Product Suzuki->Product_S Product_So Alkynyl Product Sonogashira->Product_So Product_H Alkene Product Heck->Product_H

References

A Technical Guide to the Solubility of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its molecular structure and furnishes a detailed experimental protocol for its quantitative determination.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₂H₁₆INO₃ and a molecular weight of approximately 349.17 g/mol . Its structure features a substituted phenyl ring, a carbamate group with a bulky tert-butyl protecting group, an iodo substituent, and a methoxy group. Understanding its solubility is crucial for its application in organic synthesis, purification, and various stages of drug development, as solubility impacts reaction kinetics, formulation, and bioavailability.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like". The molecular structure of this compound possesses both polar and non-polar characteristics, which will dictate its solubility in different organic solvents.

  • Polar Features: The carbamate (-NHCOO-) and methoxy (-OCH₃) groups contain electronegative oxygen and nitrogen atoms, allowing for dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).

  • Non-polar Features: The tert-butyl group, the iodinated benzene ring, and the overall carbon backbone contribute to the molecule's non-polar, lipophilic character.

The large, non-polar tert-butyl and iodo-phenyl groups are significant contributors to the molecule's overall size and lipophilicity. Consequently, the compound is expected to exhibit limited solubility in highly polar, protic solvents like water and methanol, but show better solubility in a range of aprotic polar and non-polar organic solvents.

Below is a table summarizing the predicted qualitative solubility in common laboratory solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Hexane, TolueneModerate to GoodThe large non-polar surface area of the molecule will interact favorably with non-polar solvents via London dispersion forces.
Polar Aprotic THF, Ethyl Acetate, DCMGood to HighThese solvents can engage in dipole-dipole interactions with the polar groups of the solute without the competing hydrogen bonding network of protic solvents.
Polar Aprotic (High) DMF, DMSO, AcetonitrileHighThe high polarity of these solvents can effectively solvate both the polar and, to some extent, the non-polar regions of the molecule.
Polar Protic Methanol, EthanolLow to ModerateThe energy required to break the strong hydrogen-bonding network of the solvent may not be fully compensated by solute-solvent interactions.

Conceptual Framework for Solubility

The solubility of a compound like this compound is a balance between its crystal lattice energy and the solvation energy released upon interaction with the solvent. The following diagram illustrates the key molecular properties influencing this balance.

Caption: Key molecular and solvent properties determining solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the Saturation Shake-Flask Method is a reliable and widely accepted technique.[1][2] This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Dichloromethane, Ethyl Acetate, etc.)

  • Glass vials or flasks with screw caps or stoppers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.[1]

  • Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of the solute.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.[5]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Saturation Shake-Flask method.

start Start add_solid Add Excess Solid Solute to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibrate Equilibrate (24-48h) with Agitation at Constant Temperature add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) settle->filter dilute Prepare Serial Dilutions of Filtrate filter->dilute analyze Quantify Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for the Saturation Shake-Flask solubility protocol.

This guide provides a foundational understanding of the solubility of this compound based on chemical principles and establishes a clear, actionable protocol for its precise experimental determination. For researchers and developers, applying this protocol will yield the quantitative data necessary for process optimization, formulation development, and other critical applications.

References

An In-depth Technical Guide to the Boc Protection of 2-Iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (2-iodo-4-methoxyphenyl)carbamate through the Boc protection of 2-iodo-4-methoxyaniline. This reaction is a fundamental step in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The tert-butoxycarbonyl (Boc) group is an essential amine protecting group, valued for its stability in a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[1]

Core Concepts of Boc Protection

The protection of amines is a critical strategy in organic synthesis to prevent unwanted side reactions.[2] The Boc group, introduced using di-tert-butyl dicarbonate (Boc₂O), effectively masks the nucleophilicity of the amine functionality.[1] This protection allows for chemical transformations on other parts of the molecule without interference from the amine. The reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, facilitated by a base.[3] The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions.[4][5]

Comparative Data on Boc Protection Conditions

The following table summarizes various conditions reported for the Boc protection of primary amines, providing a comparative basis for the selected experimental protocol.

Substrate TypeReagentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Primary AmineDi-tert-butyl dicarbonate (1.1)Sodium bicarbonate (2.0)Dioxane/Water (1:1)0 to RT4-12~95[4]
PyrrolidineDi-tert-butyl dicarbonate (1.0)Triethylamine (1.1)Dichloromethane (DCM)0 to RT1100[2]
Primary AmineDi-tert-butyl dicarbonate (5.0)4-DMAP (0.2)Tetrahydrofuran (THF)RT12High[2]
AnilineDi-tert-butyl dicarbonate (1.1)4-DMAP (cat.)AcetonitrileRT--[1]
Aryl/Aliphatic AmineDi-tert-butyl dicarbonateIodine (cat.)Solvent-freeRT-High[6]

Experimental Workflow

The following diagram illustrates the workflow for the Boc protection of 2-iodo-4-methoxyaniline.

Boc_Protection_Workflow Workflow for Boc Protection of 2-Iodo-4-methoxyaniline cluster_reagents Reagents & Starting Material cluster_reaction Reaction Setup cluster_workup Work-up & Purification SM 2-Iodo-4-methoxyaniline Dissolve Dissolve 2-iodo-4-methoxyaniline and TEA in THF SM->Dissolve Boc2O Di-tert-butyl dicarbonate (Boc)₂O AddBoc Add (Boc)₂O dropwise Boc2O->AddBoc Base Triethylamine (TEA) Base->Dissolve Solvent Tetrahydrofuran (THF) Solvent->Dissolve Cool Cool solution to 0 °C Dissolve->Cool Cool->AddBoc React Stir at room temperature AddBoc->React Quench Quench with water React->Quench Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product tert-butyl (2-iodo-4-methoxyphenyl)carbamate Purify->Product

Caption: Reaction workflow for the Boc protection of 2-iodo-4-methoxyaniline.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of anilines.[2][4]

Materials:

  • 2-Iodo-4-methoxyaniline (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

  • Triethylamine (TEA) (1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodo-4-methoxyaniline (1.0 equiv.). Dissolve the starting material in anhydrous THF. Add triethylamine (1.2 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of (Boc)₂O: Cool the reaction mixture to 0 °C using an ice bath. To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise or as a solution in a small amount of THF.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tert-butyl (2-iodo-4-methoxyphenyl)carbamate.

Signaling Pathway Diagram

The chemical transformation can be represented by the following reaction diagram:

reaction_pathway reactant 2-Iodo-4-methoxyaniline + (Boc)₂O product tert-Butyl (2-iodo-4-methoxyphenyl)carbamate + t-BuOH + CO₂ reactant->product  TEA, THF    0 °C to RT  

Caption: Boc protection of 2-iodo-4-methoxyaniline.

This comprehensive guide provides the necessary theoretical and practical information for the successful Boc protection of 2-iodo-4-methoxyaniline, a valuable intermediate in synthetic organic chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of tert-butyl 2-iodo-4-methoxyphenylcarbamate*. This reaction is a powerful method for the synthesis of substituted biaryl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The protocol is based on established Suzuki coupling methodologies for structurally related aryl iodides and carbamates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base. This compound is a valuable building block, allowing for the introduction of a protected aminophenyl group into a target molecule. Subsequent deprotection of the Boc group can provide access to a primary amine, which can be further functionalized. This application note details a reliable protocol for the coupling of this substrate with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (arylboronic acid), activated by the base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

A general schematic of the Suzuki coupling reaction is presented below.

Suzuki_Coupling A Ar-I (tert-butyl 2-iodo-4- methoxyphenylcarbamate) F Ar-Ar' (Coupled Product) A->F B Ar'-B(OH)₂ (Arylboronic acid) B->F C Pd(0) Catalyst D Base E Solvent

Caption: General schematic of the Suzuki coupling reaction.

Experimental Protocols

This section provides a detailed experimental protocol for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Formylphenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane/Water or Toluene/Water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and heating plate or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean and dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03-0.05 equiv) followed by the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

The following diagram illustrates the general workflow for this experimental protocol.

experimental_workflow start Start reactants Combine Reactants: - this compound - Arylboronic acid - Base start->reactants inert Establish Inert Atmosphere (Ar or N₂) reactants->inert add_catalyst_solvent Add Catalyst and Degassed Solvent inert->add_catalyst_solvent heat_stir Heat and Stir (80-100 °C) add_catalyst_solvent->heat_stir monitor Monitor Reaction (TLC or LC-MS) heat_stir->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1101270-80
24-Formylphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O90875-85
34-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1101072-82
43-Thienylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O90665-75

Signaling Pathways and Applications

The biaryl products synthesized through this protocol can serve as key intermediates in the development of various therapeutic agents. For instance, aminobiphenyl scaffolds are present in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to introduce diverse substituents on the second aryl ring via the Suzuki coupling allows for the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

The logical relationship for the application of this protocol in a drug discovery context is outlined below.

drug_discovery_logic start Start: Need for Novel Biaryl Scaffolds protocol Suzuki Coupling Protocol: This compound + Arylboronic Acids start->protocol library Generation of a Library of Substituted Biaryl Carbamates protocol->library deprotection Boc Deprotection library->deprotection aminobiphenyls Library of Aminobiphenyls deprotection->aminobiphenyls sar Structure-Activity Relationship (SAR) Studies aminobiphenyls->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Drug discovery workflow utilizing this protocol.

Disclaimer: The provided protocols and data are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization depending on the specific arylboronic acid used and the desired scale of the reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction is valued for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods.[1]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of a specific and functionally rich substrate: tert-butyl 2-iodo-4-methoxyphenylcarbamate. This substrate presents unique considerations due to the presence of an ortho-iodo substituent, an electron-donating methoxy group, and a potentially base-sensitive tert-butoxycarbonyl (Boc) protecting group. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve high yields and prevent unwanted side reactions such as dehalogenation or cleavage of the Boc group.

Reaction Scheme and Catalytic Cycle

The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:

Reaction Scheme:

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (R¹R²NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

A critical aspect for aryl iodides is the potential formation of unreactive palladium iodide dimers, which can be mitigated by the use of appropriate bidentate phosphine ligands.[1]

Data Presentation: Optimized Reaction Conditions

The successful amination of this compound is highly dependent on the choice of the palladium source, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of structurally similar aryl iodides.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-IodoanisoleAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10018>95[2]
IodobenzeneMorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1102492[2]
4-IodotolueneBenzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)NaOtBu (1.5)Toluene801285-95[2]
4-Iodotoluenen-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.6)THF701688[2]
2-Bromo-4-iodopyridine4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1001292

Note: The yields and conditions provided are for analogous systems and should be considered as a starting point for the optimization of the reaction with this compound.

Experimental Protocols

This section provides a general experimental protocol for the Buchwald-Hartwig amination of this compound. The specific conditions may require optimization depending on the nature of the amine coupling partner.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle precatalyst like XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 times the mol of Pd), and the base (e.g., 1.4-2.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equiv).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tert-butyl 2-amino-4-methoxyphenylcarbamate.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln Aryl_Pd_II Aryl-Pd(II)-I Complex Pd0->Aryl_Pd_II Oxidative Addition (Aryl-I) Amine_Complex Aryl-Pd(II)-Amine Complex Aryl_Pd_II->Amine_Complex Amine Coordination Amido_Complex Aryl-Pd(II)-Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Arylamine Product Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

G start Start reagents Combine Aryl Iodide, Pd Catalyst, Ligand, and Base in Schlenk Tube start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert add_solvents Add Degassed Solvent and Amine inert->add_solvents react Heat and Stir (80-110 °C) add_solvents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Cooldown and Workup (Filter through Celite) monitor->workup extract Extract with Organic Solvent, Wash with Water and Brine workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the palladium-catalyzed Heck reaction of tert-butyl 2-iodo-4-methoxyphenylcarbamate with various alkenes. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of a wide range of substituted aromatic compounds of interest in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a versatile and widely used method for the olefination of aryl halides. Aryl iodides are particularly reactive substrates in this transformation. The substrate of interest, this compound, is an electron-rich aryl iodide with a sterically demanding N-Boc protecting group. These electronic and steric factors can influence the choice of reaction conditions. The protocols provided below are based on established methodologies for similar electron-rich and sterically hindered aryl halides and are designed to provide a high yield of the desired vinylated product.

Key Reaction Parameters

Successful Heck coupling of this compound is dependent on the careful selection of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be beneficial.[1] In some cases, ligandless conditions using palladium on carbon (Pd/C) can also be effective, particularly with highly reactive aryl iodides.

  • Base: A variety of organic and inorganic bases can be used. Common choices include triethylamine (Et₃N), sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rate and selectivity.

  • Solvent: High-boiling polar aprotic solvents are typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures. Common solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), dioxane, and acetonitrile (MeCN).

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[2] Microwave irradiation can also be employed to accelerate the reaction.[3]

  • Alkene Partner: The nature of the alkene coupling partner will influence the reaction conditions and the properties of the product. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling with Acrylates and Styrenes

This protocol provides a general method for the Heck reaction of this compound with common alkenes like acrylates and styrenes.

Materials:

  • This compound

  • Alkene (e.g., tert-butyl acrylate, styrene) (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (if required, 2-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Anhydrous dioxane or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, cesium carbonate, and palladium(II) acetate. If using a phosphine ligand, it should also be added at this stage.

  • Add anhydrous dioxane or DMF to the flask.

  • Add the alkene to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Ligandless Heck Reaction using Palladium on Carbon

For highly reactive aryl iodides, a ligandless protocol using heterogeneous palladium on carbon can be effective and offers the advantage of easier catalyst removal.

Materials:

  • This compound

  • Alkene (e.g., tert-butyl acrylate) (1.2 equivalents)

  • 10% Palladium on carbon (Pd/C) (2-5 mol%)

  • Sodium acetate (NaOAc) (2 equivalents)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, sodium acetate, and 10% Pd/C.

  • Under an inert atmosphere, add anhydrous DMA.

  • Add the alkene to the mixture.

  • Heat the reaction to 120-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite to remove the Pd/C catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize expected yields for the Heck reaction of this compound with various alkenes based on data from analogous systems.

Table 1: Heck Coupling of Methoxy-Substituted Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleStyrenePd milling ballK₂CO₃ (2)DMF (cat.)120270-79[4]
24-Iodoanisoletert-Butyl AcrylatePd milling ballK₂CO₃ (2)DMF (cat.)1202~82[4]
34-BromoanisoleEthyl CrotonatePd EnCat®40 (0.8)NaOAc (2.5)EtOH140 (mw)0.535[3]

Note: Yields are based on reactions with structurally similar methoxy-substituted aryl halides and may vary for the target substrate.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Cycle A Pd(0)L2 B [Ar-Pd(II)-I]L2 (Oxidative Addition) A->B Ar-I C Alkene Complex B->C + Alkene - L D [R-CH2-CH(Ar)-Pd(II)]L2 (Migratory Insertion) C->D E [H-Pd(II)-I]L2 D->E β-Hydride Elimination F Product (Ar-CH=CH-R) D->F E->A + Base - [H-Base]+I-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Heck reaction.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Iodide, Alkene, Base, Catalyst, Solvent inert Establish Inert Atmosphere (Ar/N2) reagents->inert heat Heat to Reaction Temperature inert->heat stir Stir at Temperature heat->stir monitor Monitor Progress (TLC, GC-MS) cool Cool to Room Temp. monitor->cool stir->monitor filter Filter (e.g., Celite) cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tert-butyl 2-iodo-4-methoxyphenylcarbamate in various palladium-catalyzed cross-coupling reactions. This substrate is a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presence of the iodo group allows for versatile carbon-carbon and carbon-nitrogen bond formation, while the Boc-protecting group on the aniline and the methoxy substituent offer avenues for further functionalization.

This document outlines detailed protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided methodologies are based on established literature for structurally similar substrates and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the 2-position, leading to the synthesis of biaryl and styrenyl derivatives.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285-95
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001680-90
33-Furylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF801875-85
4Vinylboronic acid pinacol esterPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O851070-80

*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst and, if required, the ligand.

  • Add the anhydrous, degassed solvent.

  • Subject the mixture to three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to the specified temperature and stir vigorously for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. With this compound, this reaction is useful for the synthesis of cinnamate derivatives and other vinylated compounds, which are valuable intermediates in organic synthesis.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Heck Coupling

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001680-90
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile802475-85
34-VinylpyridinePd(OAc)₂ (2)-NaOAcDMA1201270-80
4CyclohexenePd(OAc)₂ (5)P(Cy)₃ (10)K₂CO₃Toluene1102460-70

*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.

Experimental Protocol: Heck Coupling

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Add the base and the solvent.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Seal the tube tightly and heat the reaction mixture to the specified temperature with vigorous stirring.

  • After the indicated time, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction allows for the introduction of an alkynyl moiety onto the aromatic ring of this compound, yielding precursors for a variety of complex molecules, including heterocycles and conjugated systems.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHF60885-95
21-HexynePd(PPh₃)₄ (3)5DiisopropylamineDMF501280-90
3TrimethylsilylacetylenePd(OAc)₂ (2)3Et₃NToluene701080-90
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)5PiperidineAcetonitrileRT2470-80

*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Using this compound, this reaction allows for the synthesis of various diarylamine and N-aryl alkylamine derivatives. The Boc-protected aniline moiety can be deprotected in a subsequent step to reveal a primary amine for further functionalization.

General Reaction Scheme:

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901670-80
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Toluene1002065-75

*Yields are representative and based on reactions with structurally similar N-protected iodoanilines. Optimization may be required.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, the ligand, and the base to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Iodide, Coupling Partner, & Base start->reagents 1. catalyst Add Pd Catalyst & Ligand reagents->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. degas Degas Mixture (Inert Atmosphere) solvent->degas 4. heat Heat & Stir degas->heat 5. monitor Monitor Progress (TLC/LC-MS) heat->monitor 6. cool Cool to RT monitor->cool 7. quench Quench & Extract cool->quench 8. dry Dry & Concentrate quench->dry 9. purify Column Chromatography dry->purify 10. end Isolated Product purify->end 11. Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) pd_trans R-Pd(II)(R')L₂ pd_complex->pd_trans Transmetalation (R'B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination (R-R') Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R-X) pd_insertion Alkene Insertion Complex pd_oxidative->pd_insertion Syn-Addition (Alkene) pd_elimination H-Pd(II)(X)L₂ pd_insertion->pd_elimination β-Hydride Elimination (Product) pd_elimination->pd0 Reductive Elimination (+ Base) Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R-X) pd_trans R-Pd(II)(C≡CR')L₂ pd_oxidative->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (R-C≡CR') cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd_oxidative cu_x Cu(I)X cu_alkyne->cu_x cu_x->cu_alkyne H-C≡CR' + Base Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (R-X) pd_amido R-Pd(II)(NR'R'')L₂ pd_oxidative->pd_amido Amine Coordination & Deprotonation (HNR'R'' + Base) pd_amido->pd0 Reductive Elimination (R-NR'R'')

Application Notes and Protocols for the Synthesis of Carbazole Derivatives Using Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted 7-methoxycarbazole derivatives, leveraging Tert-butyl 2-iodo-4-methoxyphenylcarbamate as a key starting material. The described methodology follows a two-step sequence involving a Palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular C-H arylation to construct the carbazole core. This approach offers a versatile pathway to a range of functionalized carbazoles, which are pivotal structural motifs in medicinal chemistry and materials science.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles due to their wide range of biological activities and unique photophysical properties. They form the core structure of numerous natural products and synthetic compounds with applications as anti-cancer, anti-inflammatory, and anti-viral agents, as well as materials for organic light-emitting diodes (OLEDs) and solar cells.

The synthetic strategy outlined herein utilizes the readily available this compound. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen facilitates the initial N-arylation and can be strategically removed in the final product. The methoxy and iodo substituents on the phenyl ring provide handles for further functionalization and direct the regioselectivity of the cyclization step, leading to 2-methoxy-substituted carbazole derivatives.

Overall Synthetic Strategy

The synthesis proceeds in two main steps as depicted in the workflow below. The initial step is a Buchwald-Hartwig cross-coupling reaction to form a diarylamine intermediate. This is followed by a palladium-catalyzed intramolecular C-H bond activation and cyclization to yield the carbazole ring system.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular C-H Arylation A This compound C Pd Catalyst, Ligand, Base A->C B Aryl/Heteroaryl Amine B->C D Diarylamine Intermediate C->D E Diarylamine Intermediate F Pd Catalyst, Oxidant, Acid E->F G Carbazole Derivative F->G

Figure 1: Overall experimental workflow for the synthesis of carbazole derivatives.

Data Presentation

The following tables summarize the generalized reaction conditions and expected yields for the synthesis of carbazole derivatives. These values are representative of typical outcomes for these types of reactions and may vary depending on the specific substrates and reaction scale.

Table 1: Generalized Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Substituted Aryl/Heteroaryl Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (2.0 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 75-90%

Table 2: Generalized Conditions for Intramolecular C-H Arylation

ParameterCondition
Substrate Diarylamine Intermediate (1.0 equiv)
Catalyst Pd(OAc)₂ (10 mol%)
Oxidant Cu(OAc)₂ (2.0 equiv) or O₂ (1 atm)
Acid Pivalic Acid (PivOH) (30 mol%)
Solvent Toluene or DMF
Temperature 110-130 °C
Reaction Time 12-24 hours
Typical Yield 60-85%

Experimental Protocols

Materials and Equipment:

  • This compound

  • Substituted aryl or heteroaryl amines

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pivalic acid (PivOH)

  • Anhydrous toluene and 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

Protocol 1: Synthesis of Tert-butyl (2-(arylamino)-4-methoxyphenyl)carbamate (Diarylamine Intermediate)

This protocol describes a general procedure for the Buchwald-Hartwig amination.

G start Start reagents Add Pd₂(dba)₃, Xantphos, Cs₂CO₃, This compound, and aryl amine to a dry Schlenk flask. start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous toluene inert->solvent heat Heat to 100-110 °C for 12-24h solvent->heat cool Cool to room temperature heat->cool filter Dilute with ethyl acetate and filter through Celite cool->filter wash Wash filtrate with water and brine filter->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination.

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl or heteroaryl amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Under a positive flow of argon, add anhydrous toluene (5 mL).

  • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diarylamine intermediate.

Protocol 2: Synthesis of Substituted 7-Methoxy-9H-carbazole Derivative

This protocol outlines the intramolecular C-H arylation to form the carbazole ring.

G start Start reagents Add diarylamine intermediate, Pd(OAc)₂, Cu(OAc)₂, and PivOH to a reaction vial. start->reagents solvent Add anhydrous toluene reagents->solvent heat Heat to 110-130 °C for 12-24h solvent->heat cool Cool to room temperature heat->cool filter Dilute with ethyl acetate and filter through Celite cool->filter wash Wash filtrate with aqueous NH₄Cl, water, and brine filter->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 3: Step-by-step workflow for the intramolecular C-H arylation.

Procedure:

  • To a sealable reaction vial containing a magnetic stir bar, add the diarylamine intermediate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 mmol, 10 mol%), Cu(OAc)₂ (2.0 mmol, 2.0 equiv), and pivalic acid (0.3 mmol, 30 mol%).

  • Add anhydrous toluene (5 mL).

  • Seal the vial and place it in a preheated oil bath at 110-130 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the final carbazole derivative.

Reaction Mechanism

The synthesis of carbazole derivatives via this route involves two distinct palladium-catalyzed cycles.

G cluster_0 Buchwald-Hartwig Amination Cycle cluster_1 Intramolecular C-H Arylation Cycle A Pd(0)L₂ B Oxidative Addition (Ar-I) A->B C [ArPd(I)L₂] B->C D Amine Coordination (R₂NH) C->D E [ArPd(I)(NHR₂)L₂] D->E F Deprotonation (-Base-H⁺) E->F G [ArPd(NR₂)L₂] F->G H Reductive Elimination G->H H->A Ar-NR₂ I Pd(II)X₂ J C-H Activation I->J Diarylamine K Palladacycle Intermediate J->K L Reductive Elimination K->L M Pd(0) L->M Carbazole N Re-oxidation (Oxidant) M->N N->I

Figure 4: Simplified catalytic cycles for the two-step carbazole synthesis.

The first cycle represents the Buchwald-Hartwig amination where a Pd(0) species undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation, and reductive elimination yields the diarylamine product and regenerates the Pd(0) catalyst. The second cycle illustrates the intramolecular C-H arylation. A Pd(II) species coordinates to the diarylamine and facilitates C-H activation to form a palladacycle intermediate. Reductive elimination then forms the C-C bond of the carbazole ring, producing a Pd(0) species which is re-oxidized to Pd(II) by an external oxidant to complete the catalytic cycle.

These protocols provide a robust and adaptable framework for the synthesis of a variety of 7-methoxycarbazole derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: Deprotection of Boc Group from Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of the Boc group from tert-butyl 2-iodo-4-methoxyphenylcarbamate to yield 2-iodo-4-methoxyaniline. This product is a valuable intermediate in the synthesis of various pharmaceutical compounds, including the psychoactive indole alkaloid ibogaine.[1]

These notes provide a comparative overview of common deprotection methods, including the use of trifluoroacetic acid (TFA), hydrochloric acid (HCl), and iodine, to guide researchers in selecting the optimal conditions for their specific needs. Potential side reactions and considerations for substrates with iodo and methoxy functionalities are also discussed.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected anilines. While specific data for this compound is not extensively published, the presented data for analogous compounds provides a reliable reference for expected performance.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Iodine
Typical Reagents 20-50% TFA in Dichloromethane (DCM)4M HCl in 1,4-Dioxane or MethanolIodine (catalytic)
Reaction Time 0.5 - 4 hours0.5 - 12 hours1 - 5 hours
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature
Typical Yield >90%>90%High (often >85%)
Advantages - Volatile byproduct (isobutylene) and excess reagent are easily removed in vacuo. - Generally high yielding.- Often provides the product as a crystalline hydrochloride salt, aiding in purification. - Reagents are common and relatively inexpensive.- Neutral and mild reaction conditions. - High chemoselectivity.
Disadvantages - Strong, corrosive acid requiring careful handling. - Can cleave other acid-labile protecting groups.- Can be slower than TFA. - Removal of non-volatile solvents (e.g., dioxane) can be more difficult.- Requires a stoichiometric amount of I2 for some substrates. - Workup involves removal of iodine.
Potential Side Reactions - Possible cleavage of the methoxy ether. - Potential for Friedel-Crafts alkylation of electron-rich aromatics by the tert-butyl cation.- Slower reaction times may increase the risk of side reactions if other sensitive functional groups are present.- Potential for electrophilic aromatic substitution (iodination) on highly activated rings, though less likely on the already iodinated substrate.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a general and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-iodo-4-methoxyaniline.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane or methanol

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., methanol) if necessary, or add it directly to a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane or methanol (typically 5-10 equivalents of HCl) to the substrate.

  • Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 2-8 hours.[2]

  • Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with cold anhydrous diethyl ether.

  • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude amine hydrochloride salt.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted into an organic solvent.

Protocol 3: Deprotection using Iodine

This protocol offers a neutral alternative to acidic methods.

Materials:

  • This compound

  • Iodine

  • Dichloromethane (DCM) or solvent-free (grinding)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In Solution: Dissolve this compound (1 equivalent) in DCM. Add a catalytic amount of iodine (e.g., 0.1-0.3 equivalents).

  • Solvent-Free: Alternatively, grind the this compound with a catalytic amount of iodine in a mortar and pestle.

  • Stir the reaction mixture at room temperature for 1-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium thiosulfate solution to quench the excess iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel if necessary.

Mandatory Visualizations

Reaction Workflow: Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reaction Dissolve in DCM Add Acid (TFA or HCl) Stir at RT start->reaction Input workup 1. Evaporate solvent & excess acid 2. Neutralize with NaHCO₃ (aq) 3. Extract with organic solvent reaction->workup Reaction Mixture purification 1. Dry with Na₂SO₄ 2. Filter 3. Concentrate in vacuo 4. Column Chromatography (if needed) workup->purification Crude Product product 2-Iodo-4-methoxyaniline purification->product Purified Product

Caption: General experimental workflow for the acid-catalyzed deprotection of the Boc group.

Signaling Pathway Context: Synthesis of Ibogaine

The deprotected product, 2-iodo-4-methoxyaniline, is a key precursor in the total synthesis of ibogaine, a psychoactive compound with potential applications in treating addiction. The following diagram illustrates a simplified synthetic pathway where the deprotection step is critical.

Ibogaine_Synthesis Boc_Protected Tert-butyl 2-iodo-4- methoxyphenylcarbamate Deprotection Boc Deprotection (TFA or HCl) Boc_Protected->Deprotection Aniline 2-Iodo-4-methoxyaniline Deprotection->Aniline Coupling Coupling Reactions (e.g., Sonogashira, Heck) Aniline->Coupling Intermediate Indole Intermediate Coupling->Intermediate Cyclization Cyclization Steps Intermediate->Cyclization Ibogaine Ibogaine Cyclization->Ibogaine

Caption: Simplified workflow for the synthesis of Ibogaine from the Boc-protected aniline.

Considerations and Potential Side Reactions

When deprotecting this compound, it is important to consider the stability of the iodo and methoxy substituents under the chosen reaction conditions.

  • Stability of the C-I Bond: The carbon-iodine bond on the aromatic ring is generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize the risk of any undesired side reactions. The iodine-mediated deprotection method is also compatible with the C-I bond.

  • Stability of the Methoxy Group: Aryl methyl ethers are generally stable to the conditions used for Boc deprotection. However, very strong acidic conditions and prolonged reaction times, particularly with heating, could potentially lead to the cleavage of the methoxy group to the corresponding phenol.[3] Therefore, it is recommended to use the mildest effective conditions and to monitor the reaction closely to avoid this side reaction.

  • Alkylation by Tert-butyl Cation: The tert-butyl cation generated during acidic deprotection is a potential alkylating agent.[4] While the electron-rich aromatic ring of the product could be susceptible to Friedel-Crafts alkylation, this is not commonly reported as a major side reaction under standard Boc deprotection conditions. The use of scavengers such as triisopropylsilane (TIS) or anisole can be considered if alkylation becomes problematic.

Conclusion

The deprotection of the Boc group from this compound can be effectively achieved using standard acidic protocols with TFA or HCl, or with a milder iodine-catalyzed method. The choice of reagent will depend on the specific requirements of the synthesis, such as the desired salt form of the product and the presence of other sensitive functional groups. Careful monitoring of the reaction is recommended to ensure complete deprotection while minimizing potential side reactions. The resulting 2-iodo-4-methoxyaniline is a versatile intermediate for the synthesis of complex molecules of pharmaceutical interest.

References

Application Notes and Protocols: Acid-Catalyzed Deprotection of N-Boc-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions. This application note provides detailed protocols for the acid-catalyzed deprotection of N-Boc-2-iodo-4-methoxyaniline, a versatile intermediate in drug discovery. The presence of both an electron-withdrawing iodine atom and an electron-donating methoxy group on the aniline ring presents a unique electronic environment that influences the lability of the Boc protecting group.

This document outlines two standard and effective methods for the deprotection of N-Boc-2-iodo-4-methoxyaniline: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and reaction with hydrogen chloride (HCl) in 1,4-dioxane. These protocols are designed to be robust and reproducible, providing researchers with reliable procedures for obtaining the free amine, 2-iodo-4-methoxyaniline, in high yield and purity.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The newly formed amine is then protonated by the acid to form the corresponding ammonium salt.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAniline N-Boc-2-iodo-4-methoxyaniline ProtonatedBoc Protonated Intermediate BocAniline->ProtonatedBoc Proton H-A Proton->BocAniline Aniline 2-iodo-4-methoxyaniline Proton->Aniline CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation CarbamicAcid->Aniline CO2 CO2 CarbamicAcid->CO2 AniliniumSalt Anilinium Salt Aniline->AniliniumSalt

Caption: Acid-catalyzed deprotection mechanism of N-Boc-aniline.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the acid-catalyzed deprotection of N-Boc-anilines. While specific data for N-Boc-2-iodo-4-methoxyaniline is not widely published, the data presented for analogous substrates provides a strong predictive framework for reaction optimization. The presence of an electron-withdrawing iodo group is expected to facilitate the reaction.[1]

Table 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

EntrySubstrateTFA (equiv.)SolventTime (h)Temp. (°C)Yield (%)Reference
1N-Boc-aniline10DCM1-2RT>90[2]
2N-Boc-amino acid10DCM1-2RT>90[2]
3Various N-Boc amines5DCM0.560 (µW)High[3]

Table 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

EntrySubstrateHCl ConcentrationSolventTime (h)Temp. (°C)Yield (%)Reference
1Various N-Boc amines4 M1,4-Dioxane2RT91[4]
2N-Boc-amino acid4 M1,4-Dioxane0.5RTHigh[5][6]
3Various N-Boc amines4 M1,4-Dioxane16RT100[4]

Experimental Protocols

General Considerations:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent side reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general and widely applicable method for the complete removal of the Boc protecting group.

Materials:

  • N-Boc-2-iodo-4-methoxyaniline

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-2-iodo-4-methoxyaniline (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Work-up Option A (Isolation as TFA salt): Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up Option B (Isolation as free amine): Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the free amine.

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection, often resulting in the precipitation of the hydrochloride salt of the amine, which can simplify purification.[4][5]

Materials:

  • N-Boc-2-iodo-4-methoxyaniline

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-2-iodo-4-methoxyaniline (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with anhydrous diethyl ether.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Add anhydrous diethyl ether to the residue to induce precipitation of the hydrochloride salt. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up cluster_3 Product Start Dissolve N-Boc-2-iodo-4-methoxyaniline in anhydrous solvent (DCM or Dioxane) AddAcid Add Acid (TFA or 4M HCl in Dioxane) at appropriate temperature (0 °C to RT) Start->AddAcid Stir Stir at Room Temperature (Monitor by TLC/LC-MS) AddAcid->Stir Evaporate Concentrate under reduced pressure Stir->Evaporate Precipitate Precipitate with diethyl ether (for salt isolation) Evaporate->Precipitate Neutralize Neutralize with NaHCO3(aq) (for free amine isolation) Evaporate->Neutralize Salt Anilinium Salt Precipitate->Salt Extract Extract with organic solvent Neutralize->Extract Dry Dry, filter, and concentrate Extract->Dry FreeAmine Free Amine Dry->FreeAmine

Caption: General workflow for acid-catalyzed Boc deprotection.

Conclusion

The acid-catalyzed deprotection of N-Boc-2-iodo-4-methoxyaniline is a reliable and efficient transformation that can be readily achieved using standard laboratory reagents and techniques. The choice between trifluoroacetic acid in dichloromethane and hydrogen chloride in 1,4-dioxane will depend on the specific requirements of the subsequent synthetic steps and the desired form of the product (free amine or ammonium salt). The protocols provided herein offer robust starting points for the successful deprotection of this valuable synthetic intermediate, facilitating its use in the development of novel therapeutics and other advanced materials. Careful monitoring of the reaction progress is recommended to optimize reaction times and ensure high yields of the desired 2-iodo-4-methoxyaniline.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Boronic Acids with Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.[1][2]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of various boronic acids with tert-butyl 2-iodo-4-methoxyphenylcarbamate. The presence of the electron-donating methoxy group and the sterically demanding tert-butoxycarbonyl (Boc) protecting group on the aniline derivative presents a unique substrate for this reaction. The protocols and data herein serve as a comprehensive guide for researchers engaged in the synthesis of complex biaryl amines.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate species, which then transfers its organic moiety to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1), or 2-Methyltetrahydrofuran (2-MeTHF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Brine solution

  • Silica gel for column chromatography

  • Schlenk flask or sealed reaction tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-Boc protected biarylamine.

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl halides structurally similar to this compound. Yields are highly dependent on the specific substrates and reaction conditions employed.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1tert-Butyl 2-iodo-phenylcarbamatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9012~85-95%
2tert-Butyl 2-iodo-4-methylphenylcarbamate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃2-MeTHF808~90%
32-Iodo-4-methoxyaniline3-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O10016~88%
4tert-Butyl 2-bromo-phenylcarbamatePyridine-3-boronic acidCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF8018~75%[3]
52-IodoanilineBenzofuran-2-boronic acidXPhos Pd G2 (1.5)K₃PO₄Dioxane/H₂O606~92%[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Iodide, Boronic Acid, and Base inert Purge with Inert Gas reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir (80-110 °C) solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with EtOAc cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: A flowchart illustrating the key steps of the Suzuki-Miyaura coupling protocol.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_transmetal R¹-Pd(II)L_n-R² pd2_complex->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_transmetal->product aryl_halide R¹-X (Aryl Iodide) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd2_transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. The substrate, Tert-butyl 2-iodo-4-methoxyphenylcarbamate, presents a unique challenge due to the steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) protecting group ortho to the iodine atom, as well as the electron-rich nature of the aromatic ring. Successful coupling of this substrate is highly dependent on the judicious selection of the phosphine ligand, which plays a critical role in the catalytic cycle. This document provides a comprehensive guide to ligand selection, supported by comparative data and detailed experimental protocols.

The Critical Role of the Phosphine Ligand

The choice of phosphine ligand is paramount in Suzuki-Miyaura coupling as it directly influences the stability and reactivity of the palladium catalyst. The ligand's steric and electronic properties are key to overcoming the challenges associated with sterically hindered and electron-rich substrates.[1]

  • Steric Bulk: Bulky ligands promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in the formation of sterically congested biaryl products. They also help to stabilize the monoligated palladium(0) species, which is believed to be the active catalyst.

  • Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition of the aryl iodide to the palladium(0) center, a crucial step for activating the C-I bond.[1]

For substrates like this compound, bulky and electron-rich monophosphine ligands, particularly the dialkylbiarylphosphine class (Buchwald ligands), have demonstrated superior performance over traditional triarylphosphines.[1][2]

Comparative Performance of Phosphine Ligands

The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of 2-iodoaniline derivatives, which serve as excellent models for the target substrate. The data highlights the superior efficacy of modern biaryl phosphine ligands.

LigandStructureCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylPd(OAc)₂K₃PO₄Toluene/H₂O100295[3]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylPd₂(dba)₃K₂CO₃Dioxane110-92[3]
PPh₃ TriphenylphosphinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-16Moderate[3]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylPd-RuPhos Precatalyst-Toluene1108Good to Excellent[4]
cataCXium® A Di(1-adamantyl)-n-butylphosphinecataCXium® A Pd G3K₃PO₄2-MeTHF70-91[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Suzuki coupling reactions. Below are a general protocol for ligand screening and a specific protocol for a preparative scale reaction.

Protocol 1: Ligand Screening Workflow

This protocol outlines a systematic approach for the parallel screening of multiple phosphine ligands to identify the optimal conditions for the coupling of this compound with a desired arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • A panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)

  • Reaction vials suitable for heating and inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the arylboronic acid in the same solvent.

    • Prepare a stock solution of the palladium precursor in the same solvent.

    • Prepare a slurry of the base in the solvent.

  • Reaction Setup (in an inert atmosphere glovebox):

    • To an array of reaction vials, add the desired phosphine ligand (typically a 1:1 to 2:1 ligand-to-palladium ratio).[6]

    • Add the palladium precursor stock solution to each vial.

    • Add the this compound stock solution.

    • Add the arylboronic acid stock solution (typically 1.1-1.5 equivalents).[3]

    • Initiate the reactions by adding the base slurry (typically 2.0-3.0 equivalents).[3]

  • Reaction Execution:

    • Seal the reaction vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).[3]

    • Stir the reactions for a set period (e.g., 2-24 hours).

  • Analysis:

    • After cooling to room temperature, quench the reactions with a suitable solvent and add an internal standard.

    • Analyze the reaction outcomes by LC-MS or GC-MS to determine the conversion and yield for each ligand.

Protocol 2: Preparative Scale Suzuki Coupling

This protocol provides a general procedure for a larger-scale synthesis using an optimized ligand identified from the screening process.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst/precatalyst (e.g., SPhos Pd G2, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Degassed solvent (e.g., Toluene/Water 4:1)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.[3]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[3]

  • Solvent Addition:

    • Under the inert atmosphere, add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Process

To better understand the key stages of the Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-I Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Screening_Workflow start Start: Define Reaction (Substrate, Boronic Acid) setup Prepare Stock Solutions (Reactants, Catalyst, Base) start->setup dispense Dispense Ligands and Reagents into Reaction Vials setup->dispense react Heat and Stir under Inert Atmosphere dispense->react analyze Quench and Analyze (LC-MS, GC-MS) react->analyze optimize Identify Optimal Ligand and Conditions analyze->optimize end Proceed to Preparative Scale optimize->end

Caption: A typical workflow for phosphine ligand screening.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered and electron-rich substrates like this compound is highly achievable with the appropriate choice of ligand. Bulky, electron-rich dialkylbiarylphosphine ligands such as SPhos and XPhos are excellent starting points for optimization. A systematic screening of ligands, bases, and solvents is recommended to achieve optimal yields. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes for the preparation of valuable biaryl compounds.

References

Application Notes and Protocols for Base Selection in the Buchwald-Hartwig Amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting an appropriate base for the Buchwald-Hartwig amination of Tert-butyl 2-iodo-4-methoxyphenylcarbamate. This reaction is a crucial transformation for the synthesis of complex molecules in pharmaceutical and materials science, enabling the formation of a carbon-nitrogen bond between an aryl iodide and an amine.

The choice of base is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. The substrate, this compound, contains a Boc-protecting group, which can be sensitive to certain reaction conditions, particularly harsh bases. Therefore, careful consideration of the base is necessary to achieve optimal results.

The Role of the Base in the Buchwald-Hartwig Amination

The base in the Buchwald-Hartwig amination plays a pivotal role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center. This deprotonation step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active palladium(0) catalyst.

The selection of the base is dependent on several factors, including the pKa of the amine, the nature of the solvent, and the functional groups present on the substrates. Strong bases, such as sodium tert-butoxide (NaOtBu), are highly effective and often lead to faster reaction rates. However, their high basicity can be incompatible with sensitive functional groups, like the Boc-carbamate in the target substrate, potentially leading to decomposition or side reactions. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be milder and more suitable alternatives.

Comparison of Common Bases for Buchwald-Hartwig Amination
BaseFormulaTypepKa of Conjugate AcidKey Characteristics & Applications
Sodium tert-butoxideNaOtBuStrong, non-nucleophilic~19Highly effective, promotes fast reaction rates. Can be incompatible with base-sensitive functional groups.
Lithium bis(trimethylsilyl)amideLHMDSStrong, non-nucleophilic~26Useful for substrates with protic functional groups and for low-temperature aminations. Air-sensitive.
Cesium carbonateCs₂CO₃Weak, inorganic~10.3 (second dissociation of H₂CO₃)Provides excellent functional group tolerance. Often used for sensitive substrates. Its solubility can be a factor.
Potassium phosphateK₃PO₄Weak, inorganic~12.3 (third dissociation of H₃PO₄)A mild and effective base for a wide range of substrates, including those with sensitive functionalities.
Potassium carbonateK₂CO₃Weak, inorganic~10.3 (second dissociation of H₂CO₃)A weaker base that can be effective, but may result in slower reaction rates compared to stronger bases.

Experimental Protocols

The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination of this compound. It is intended as a starting point, and optimization of the base, ligand, catalyst, solvent, and temperature may be necessary for specific amine coupling partners.

Protocol 1: General Procedure using a Mild Inorganic Base (e.g., Cs₂CO₃)

This protocol is recommended as a starting point due to the presence of the Boc-protecting group.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the amine (1.2 eq) followed by the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Strong Base (e.g., NaOtBu) - for less sensitive amines

This protocol may be suitable if the amine is less reactive and if initial trials with milder bases are unsuccessful. Caution is advised due to the potential for Boc-group cleavage.

Materials:

  • Same as Protocol 1, but with Sodium tert-butoxide (NaOtBu) instead of Cs₂CO₃.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the amine (1.2 eq) and the anhydrous, degassed solvent. Finally, add the NaOtBu (1.4 eq).

  • Reaction: Stir the reaction at a lower temperature initially (e.g., 80 °C) and monitor closely. The temperature can be increased if the reaction is sluggish.

  • Monitoring and Work-up: Follow steps 5-8 from Protocol 1.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination```dot

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This methodology is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of tert-butyl 2-iodo-4-methoxyphenylcarbamate, a valuable building block in medicinal chemistry, with various boronic acids.

The electron-rich nature and the presence of a sterically demanding ortho-iodo-N-Boc-aniline moiety in this compound present unique challenges for achieving efficient cross-coupling. The protocols outlined below are designed to address these challenges by providing optimized conditions for catalyst, base, and solvent systems under microwave irradiation.

Data Presentation

The following tables summarize the reaction conditions and representative yields for the microwave-assisted Suzuki coupling of this compound with a selection of commonly used boronic acids. These data are compiled from analogous reactions in the scientific literature and serve as a guide for expected outcomes.[1][2][3][4]

Table 1: Reaction Conditions for Microwave-Assisted Suzuki Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid 1.2 - 1.5 equiv
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)
Base K₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1)
Temperature 120 - 150 °C
Time 15 - 40 minutes
Microwave Power 100 - 300 W (as required to maintain temperature)

Table 2: Representative Yields with Various Boronic Acids

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic Acidtert-butyl 4-methoxy-2-phenylphenylcarbamate85 - 95
24-Methoxyphenylboronic Acidtert-butyl 4,4'-dimethoxy-[1,1'-biphenyl]-2-ylcarbamate80 - 92
33-Thienylboronic Acidtert-butyl 4-methoxy-2-(thiophen-3-yl)phenylcarbamate78 - 88
44-Acetylphenylboronic Acidtert-butyl 2-(4-acetylphenyl)-4-methoxyphenylcarbamate75 - 85

Note: Yields are indicative and may vary based on the specific reaction setup, purity of reagents, and scale of the reaction.

Experimental Protocols

The following are detailed protocols for the microwave-assisted Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 349.17 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Add 5 mL of a pre-mixed and degassed 4:1 mixture of 1,4-dioxane and water.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Degassing: Briefly purge the vial with an inert gas (e.g., argon or nitrogen).

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120 °C, the reaction time to 30 minutes, and the power to a level that maintains the target temperature.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Alternative Procedure using PdCl₂(dppf)

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Sodium Carbonate (Na₂CO₃)

  • Dimethylformamide (DMF) (anhydrous)

  • Deionized Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (0.5 mmol, 174.6 mg), the desired arylboronic acid (0.75 mmol), and sodium carbonate (1.0 mmol, 106.0 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 12.2 mg).

  • Solvent Addition: Add 4 mL of a pre-mixed and degassed 4:1 mixture of DMF and water.

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Degassing: Briefly purge the vial with an inert gas.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 150 °C for 15 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Suzuki_Coupling_Workflow reagents 1. Reagent Preparation - Aryl Iodide - Boronic Acid - Base - Catalyst mixing 2. Reaction Setup - Combine reagents in  microwave vial - Add solvent reagents->mixing sealing 3. Vial Sealing & Degassing mixing->sealing microwave 4. Microwave Irradiation - Set Temp & Time sealing->microwave workup 5. Work-up - Quench reaction - Extraction microwave->workup purification 6. Purification - Column Chromatography workup->purification product 7. Final Product - Characterization purification->product

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

References

Application Notes and Protocols: Recrystallization of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Tert-butyl 2-iodo-4-methoxyphenylcarbamate via recrystallization. The procedure is designed to enhance the purity of the compound, a crucial step for its use in further chemical synthesis and drug development applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and to minimize by-products in subsequent synthetic steps. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at varying temperatures. This protocol outlines a systematic approach to selecting an appropriate solvent system and performing the recrystallization to obtain high-purity this compound.

Quantitative Data Summary

The following table summarizes representative data for the recrystallization of this compound, demonstrating the typical yield and enhancement in purity that can be achieved using this protocol.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (%) ~95.0%>99.0%
Typical Yield (%) N/A75-90%
Appearance Off-white to light brown solidWhite crystalline solid
Melting Point Broad rangeSharp, defined range

Note: The initial purity is based on commercially available this compound. The yield and final purity are typical results based on the recrystallization of analogous aromatic carbamate compounds.

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify a suitable recrystallization solvent, and the full recrystallization procedure.

Part 1: Solvent System Screening

Objective: To identify a suitable single or binary solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound completely at elevated temperatures but sparingly at room temperature or below.

Materials:

  • This compound (crude)

  • Small test tubes or vials

  • Hot plate with stirring capabilities

  • A selection of common laboratory solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl acetate

    • Acetone

    • Toluene

    • Hexane (or Heptane)

    • Water

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, swirling to mix, until a total of 0.5 mL of solvent has been added. Observe the solubility. A good "poor" solvent will not dissolve the compound at this stage. A good "good" solvent will dissolve the compound readily.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue to add the solvent in small portions (up to a total of 2-3 mL) until the solid dissolves completely.

  • Once a clear solution is obtained at the elevated temperature, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form upon cooling, this indicates a suitable single-solvent system.

  • If no single solvent is ideal, a binary solvent system can be employed. To do this, dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid (cloudy). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Based on these screening tests, select the optimal solvent or solvent pair for the full-scale recrystallization. A common and effective system for similar compounds is an ethanol/water or ethyl acetate/hexane mixture.

Part 2: Recrystallization Procedure

Objective: To purify a larger quantity of this compound using the optimized solvent system from Part 1. The following procedure assumes an ethanol/water system has been selected.

Materials:

  • Crude this compound

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate with stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate with stirring. Add the ethanol in small portions to avoid using an excess.

  • Once the solid is completely dissolved, remove the flask from the heat.

  • Slowly add deionized water (the "poor" solvent) dropwise to the hot solution while stirring until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to the mixture to redissolve the precipitate and obtain a clear solution.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage slow cooling, the flask can be placed in an insulated container.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture) to remove any remaining soluble impurities.

  • Continue to pull a vacuum through the crystals for several minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.

  • Once dry, weigh the purified product and calculate the percent yield.

  • Characterize the purified product by determining its melting point and using appropriate spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

Visualized Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Start with Crude This compound solvent_screen Solvent System Screening start->solvent_screen dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) solvent_screen->dissolve Select Solvent add_antisolvent Add 'Poor' Solvent (e.g., Water) to Cloud Point dissolve->add_antisolvent redissolve Re-clarify with a Few Drops of Hot 'Good' Solvent add_antisolvent->redissolve cool_rt Slow Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration wash Wash with Cold Solvent filtration->wash dry Dry Crystals wash->dry end_product Purified Product dry->end_product

Troubleshooting & Optimization

Low yield in Suzuki coupling with Boc-protected iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on challenges encountered with Boc-protected iodoanilines.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that can lead to low yields and other complications during the Suzuki coupling of Boc-protected iodoanilines.

Q1: My Suzuki coupling reaction with Boc-protected iodoaniline is giving a very low yield. What are the most common causes?

A1: Low yields in this specific Suzuki coupling are often traced back to a few critical factors:

  • Catalyst and Ligand Inefficiency: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh3)4 may not be optimal. Consider using more robust Buchwald-type ligands (e.g., XPhos, SPhos) with a suitable palladium precursor (e.g., Pd(OAc)2 or a pre-catalyst like XPhos Pd G2).[1][2][3]

  • Suboptimal Base: The base is crucial for activating the boronic acid but can also cause side reactions.[4] Strong bases or high temperatures can lead to the deprotection of the Boc group.[5][6] Weaker inorganic bases like K2CO3 or Cs2CO3 are often effective.[1][7] In some cases where substrates are base-sensitive, KF can be a milder alternative.[4]

  • Poor Reagent Quality: The purity of your boronic acid is critical. Impurities can poison the palladium catalyst, leading to significantly reduced yields or complete reaction failure. Similarly, ensure your Boc-protected iodoaniline is pure.

  • Ineffective Solvent System: The solvent must be appropriate for all reaction components. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is common to dissolve both the organic and inorganic reagents.[1][3]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[8][9]

Q2: I am observing the deprotection of my Boc group during the reaction. How can I prevent this?

A2: Boc deprotection under Suzuki conditions is a known issue, often caused by the reaction conditions being too harsh.[5][6][10][11] Here are some strategies to mitigate this:

  • Lower the Reaction Temperature: High temperatures can promote the cleavage of the Boc group. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time. Some modern catalyst systems are efficient even at room temperature.[5]

  • Choose a Milder Base: Strong bases can facilitate Boc deprotection. Consider switching to a milder base like potassium carbonate (K2CO3) or potassium fluoride (KF).[5][7]

  • Change the Protecting Group: If deprotection remains a persistent issue, you might consider switching to a more robust protecting group for the aniline nitrogen that is more stable under the required Suzuki conditions.

Q3: Besides my desired product, I am seeing significant amounts of side products. What are they and how can I minimize them?

A3: Common side products in Suzuki couplings include:

  • Homocoupling Product: This arises from the coupling of two boronic acid molecules. To minimize this, you can try using a slight excess of the iodoaniline or adding the boronic acid slowly to the reaction mixture.

  • Protodeboronation Product: This is where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water before it can couple.[3] This can be minimized by ensuring your reagents are dry (if running an anhydrous reaction) and that the reaction conditions favor the catalytic cycle over this side reaction.

  • Deprotected Starting Material/Product: As discussed in Q2, this results from the loss of the Boc group.

Q4: How critical is the quality of my boronic acid?

A4: The quality of the boronic acid is extremely important. Boronic acids can degrade over time, leading to the formation of boroxines (cyclic trimers) which are less reactive in the coupling reaction. Additionally, impurities can act as catalyst poisons. It is recommended to use fresh, high-purity boronic acid for best results. If you suspect your boronic acid has degraded, you can try recrystallizing it or converting it to the more stable trifluoroborate salt.[1][2]

Data Presentation: Typical Reaction Conditions

The table below summarizes typical starting conditions for a Suzuki coupling with a Boc-protected iodoaniline. These should be considered as a starting point for optimization.

ParameterCondition 1 (Standard)Condition 2 (Mild)Condition 3 (For Challenging Substrates)
Palladium Source Pd(OAc)2 (2-5 mol%)Pd2(dba)3 (1-2 mol%)XPhos Pd G2 Pre-catalyst (2-5 mol%)[1][12]
Ligand SPhos (4-10 mol%)[2]P(t-Bu)3 (2-4 mol%)XPhos (4-10 mol%)[2]
Base K2CO3 (2-3 equiv.)[2]K3PO4 (2-3 equiv.)Cs2CO3 (2-3 equiv.)[1]
Solvent System Toluene/H2O (4:1)[1][2]Dioxane/H2O (5:1)2-MeTHF/H2O (10:1)[13]
Temperature 80-100 °C50-80 °C100-110 °C
Typical Yield 60-85%50-75%70-95%

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of a Boc-protected iodoaniline with an arylboronic acid.

Materials:

  • Boc-protected iodoaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the Boc-protected iodoaniline (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium catalyst (0.02 equiv), and ligand (0.04 equiv).

  • Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the iodoaniline starting material is a good indicator of reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

Suzuki_Troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No optimize_catalyst Optimize Catalyst/Ligand System (e.g., Buchwald Pre-catalysts) conditions_ok->optimize_catalyst No check_deprotection Check for Boc Deprotection conditions_ok->check_deprotection Yes purify_reagents->check_reagents optimize_base Optimize Base (e.g., K2CO3, Cs2CO3, KF) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System (e.g., Dioxane, Toluene, 2-MeTHF) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_conditions deprotection_issue Deprotection Occurring? check_deprotection->deprotection_issue milder_conditions Use Milder Conditions (Lower Temp, Milder Base) deprotection_issue->milder_conditions Yes success Yield Improved deprotection_issue->success No milder_conditions->check_conditions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Methoxy-Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Buchwald-Hartwig amination of methoxy-substituted aryl iodides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Buchwald-Hartwig amination of aryl iodides bearing methoxy substituents.

Problem 1: Low Yield of the Desired Aryl Amine and Presence of a Major Side Product Identified as the De-iodinated Methoxyarene (Hydrodehalogenation).

Possible Causes:

  • Formation of Palladium Hydride Species: The primary cause of hydrodehalogenation is the formation of a palladium hydride (Pd-H) species in the catalytic cycle. This can occur through various pathways, including β-hydride elimination from the palladium-amido complex or reaction with trace amounts of water or other protic impurities.

  • Slow Reductive Elimination: If the reductive elimination of the desired C-N bond is slow relative to the processes that form Pd-H, hydrodehalogenation can become a significant competing pathway.

  • Ligand Choice: The choice of phosphine ligand plays a crucial role in the relative rates of reductive elimination and the pathways leading to hydrodehalogenation. Less bulky or less electron-donating ligands may not sufficiently promote the desired C-N bond formation.

  • Base Selection: The nature and strength of the base can influence the formation of palladium hydride species.

  • Reaction Temperature: Higher reaction temperatures can sometimes favor side reactions like hydrodehalogenation.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway. For electron-rich aryl iodides, ligands like tBuXPhos, RuPhos, or BrettPhos are often effective.

  • Base Optimization: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is commonly used. However, if base-sensitive functional groups are present, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures. Ensure the base is of high purity and handled under anhydrous conditions.

  • Solvent Choice: Use anhydrous, degassed solvents. Toluene and dioxane are common choices. The use of a solvent in which the iodide salt byproduct is poorly soluble can sometimes mitigate catalyst inhibition.[1]

  • Employ a Bimetallic Catalyst System: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress the hydrodehalogenation pathway.[2][3] This is thought to occur through the in-situ formation of copper hydride species, which prevents the formation of the problematic palladium hydrides.

  • Temperature Control: If hydrodehalogenation is significant, try lowering the reaction temperature.

  • Strictly Anhydrous and Inert Conditions: Ensure all glassware is oven-dried and the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) to minimize the presence of water, which can be a source of protons for hydrodehalogenation.

Problem 2: Reaction Stalls or Proceeds Very Slowly.

Possible Causes:

  • Catalyst Inhibition by Iodide: Aryl iodides can be challenging substrates because the iodide anion generated during the reaction can form stable, unreactive palladium iodide dimers, effectively sequestering the active catalyst.[1][4]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.

  • Poor Solubility: The insolubility of reactants, the base, or catalytic species in the chosen solvent can lead to slow reaction rates.

Solutions:

  • Ligand Choice: Bidentate phosphine ligands, such as BINAP or DPPF, can be effective for aryl iodides as they are believed to prevent the formation of palladium iodide dimers.[4]

  • Solvent Selection: Toluene is often a good solvent choice for reactions involving aryl iodides because sodium iodide has poor solubility in it, which can help to minimize catalyst inhibition.[1]

  • Use of Pre-catalysts: Employing a well-defined palladium pre-catalyst can lead to the cleaner and more efficient generation of the active catalytic species compared to generating it in-situ from sources like Pd(OAc)₂.

  • Ensure Proper Mixing: For heterogeneous mixtures involving insoluble bases, vigorous stirring is crucial to ensure adequate contact between all reaction components.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using methoxy-substituted aryl iodides in Buchwald-Hartwig amination?

A1: The most prevalent side reaction is hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom, yielding the corresponding methoxyarene.[1][5] This occurs due to the formation of palladium hydride species that can reductively cleave the carbon-iodine bond.

Q2: Can the methoxy group itself participate in side reactions?

A2: While etherification (C-O coupling) is a known Buchwald-Hartwig type reaction, it is not commonly observed as a significant side reaction during the amination of methoxy-substituted aryl iodides.[4] The amination reaction is generally much faster under typical conditions. However, if the amine is a poor nucleophile and the reaction conditions are harsh, the possibility of competing etherification cannot be entirely ruled out, especially if a corresponding alcohol is present as an impurity.

Q3: How does the position of the methoxy group on the aryl iodide affect the reaction?

A3: The electronic nature of the methoxy group makes the aryl iodide electron-rich. This can sometimes slow down the rate of reductive elimination, potentially making hydrodehalogenation more competitive. The steric hindrance from an ortho-methoxy group could also influence the rate of both oxidative addition and reductive elimination.

Q4: Are there any specific safety precautions to consider?

A4: Yes. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Palladium catalysts can be toxic. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted in a well-ventilated fume hood.

Quantitative Data Summary

While specific quantitative data for the amination of methoxy-substituted aryl iodides versus side product formation is sparse in the literature, the following table summarizes the expected trends based on qualitative reports. This table is intended to guide optimization rather than provide exact yield predictions.

Aryl HalideAmineLigandBaseSolventDesired Product YieldHydrodehalogenation (%)Notes
4-IodoanisoleMorpholineP(o-tolyl)₃NaOtBuTolueneLow to ModerateSignificantFirst-generation catalysts are prone to hydrodehalogenation with primary and some secondary amines.[4]
4-IodoanisoleAnilineBINAPCs₂CO₃DioxaneGood to ExcellentLowBidentate ligands can improve yields with aryl iodides by preventing catalyst inhibition.[4]
4-Iodoanisolen-HexylaminetBuXPhosNaOtBuTolueneGoodModerateBulky, electron-rich ligands favor reductive elimination, but hydrodehalogenation can still occur.
4-IodoanisoleMorpholineRuPhosK₃PO₄TolueneExcellentLowModern, sterically hindered ligands are generally effective at minimizing hydrodehalogenation.
4-IodoanisoleAnilinePd-Cu BimetallicNaOtBuWater (micellar)ExcellentVery LowThe bimetallic system actively suppresses the hydrodehalogenation pathway.[2][3]

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation in the Amination of 4-Iodoanisole

This protocol is adapted for a typical small-scale laboratory reaction.

Materials:

  • 4-Iodoanisole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)

  • tBuXPhos (if not using a pre-catalyst, 1.5-3 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add 4-iodoanisole, the palladium pre-catalyst (or palladium source and ligand), and sodium tert-butoxide under a counterflow of inert gas.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArI Methoxy-Aryl-I ArI->OxAdd PdII_complex L_nPd(II)(Ar)(I) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc Amine R2NH Amine->Amine_assoc Base Base Deprotonation Deprotonation Base->Deprotonation Amine_assoc->Deprotonation Amido_complex L_nPd(II)(Ar)(NR2) Deprotonation->Amido_complex Reductive_elim Reductive Elimination Amido_complex->Reductive_elim Side_reaction Side Reactions Amido_complex->Side_reaction β-hydride elimination Reductive_elim->Pd0 Regenerates Catalyst Product Methoxy-Aryl-NR2 Reductive_elim->Product Hydrodehalogenation Hydrodehalogenation (Methoxy-Aryl-H) Side_reaction->Hydrodehalogenation

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_hydro Identify Side Product: Hydrodehalogenation? start->check_hydro check_conditions Review Reaction Conditions check_hydro->check_conditions Yes change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., tBuXPhos, RuPhos) check_conditions->change_ligand optimize_base Optimize Base: - Use high purity NaOtBu - Consider Cs2CO3 for sensitive substrates check_conditions->optimize_base optimize_solvent Optimize Solvent: - Ensure anhydrous & degassed - Toluene for aryl iodides check_conditions->optimize_solvent lower_temp Lower Reaction Temperature check_conditions->lower_temp bimetallic Consider Pd-Cu Bimetallic System check_conditions->bimetallic end Improved Yield change_ligand->end optimize_base->end optimize_solvent->end lower_temp->end bimetallic->end

Caption: A troubleshooting workflow for addressing low yields and side reactions in the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Palladium Catalysis for Tert-butyl 2-iodo-4-methoxyphenylcarbamate Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize palladium-catalyzed cross-coupling reactions involving tert-butyl 2-iodo-4-methoxyphenylcarbamate.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of the starting material, this compound. What are the primary factors to investigate?

A: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can often be traced back to several key experimental parameters. A systematic check of your reagents and reaction setup is the first step in troubleshooting.

  • Catalyst Activity: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation by oxygen. Ensure that your solvent is thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient. This reduction step can be sensitive to the phosphine ligand or may lead to the formation of palladium black if not properly controlled. Consider using a Pd(0) source like Pd₂(dba)₃ to bypass this initial reduction step. Also, verify the age and storage conditions of your palladium source and phosphine ligands, as they can degrade over time. Phosphine ligands, in particular, are prone to oxidation.

  • Ligand Selection: The choice of ligand is critical for a successful coupling reaction. For an electron-rich and somewhat sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are often required. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos can be effective. For Buchwald-Hartwig aminations, ligands such as BrettPhos or Josiphos-type ligands may be necessary, especially for challenging amine couplings.

  • Base Selection and Strength: The base plays a crucial role in both Suzuki and Buchwald-Hartwig reactions. For Suzuki couplings, the base is required to activate the boronic acid or ester for transmetalation. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength of the base can significantly impact the reaction rate and the prevalence of side reactions. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS is typically used to deprotonate the amine.

  • Solvent Purity and Choice: The use of anhydrous and degassed solvents is paramount, as water and oxygen can deactivate the catalyst. Common solvents for these reactions include toluene, dioxane, and THF. The choice of solvent can also affect the solubility of the reactants and the stability of the catalytic species.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. A typical temperature range for these couplings is 80-120 °C.

Issue 2: Significant Side Product Formation

Q: I am observing significant formation of side products, such as homocoupled products and protodeboronation of my boronic acid. How can I minimize these?

A: The formation of side products is a common challenge that reduces the yield of the desired cross-coupled product.

  • Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the aryl halide is often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst. To minimize homocoupling, ensure rigorous degassing of the reaction mixture. Using a direct Pd(0) catalyst source or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also be beneficial.

  • Protodeboronation: This is a major side reaction in Suzuki couplings where the boronic acid or ester group is replaced by a hydrogen atom. This is particularly an issue with electron-deficient arylboronic acids but can occur with others under suboptimal conditions. To mitigate this, consider using a milder base or ensuring anhydrous conditions. The use of more stable boronic esters, such as pinacol esters, can also reduce the rate of protodeboronation.

  • Hydrodehalogenation: In some cases, the aryl iodide can be reduced to the corresponding arene. This can be caused by β-hydride elimination in cases involving certain amines in Buchwald-Hartwig amination or by other hydride sources in the reaction mixture. Using high-purity, dry solvents and carefully selecting the base can help minimize this side reaction.

Problem Potential Cause Suggested Solution
Low Yield / No Reaction Inactive catalyst (oxidized)Ensure rigorous degassing of solvents and reaction vessel; use a fresh catalyst or a Pd(0) source like Pd₂(dba)₃.
Inappropriate ligandScreen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; BrettPhos for amination).
Incorrect base selection or strengthScreen different bases (e.g., K₂CO₃, K₃PO₄ for Suzuki; NaOtBu, KOtBu for amination).
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Significant Homocoupling Presence of oxygenImprove degassing procedure.
Inefficient reduction of Pd(II) precatalystUse a direct Pd(0) source or add a reducing agent.
Protodeboronation of Boronic Acid Presence of water or protic impuritiesUse anhydrous solvents and reagents.
Base-promoted decompositionUse a milder base or switch to a more stable boronic ester (e.g., pinacol ester).
Formation of Dehalogenated Starting Material Presence of a hydride sourceUse high-purity, dry solvents. Consider a different base.
β-hydride elimination (Buchwald-Hartwig)Use a ligand that promotes reductive elimination over β-hydride elimination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst system for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point would be to use a Pd(0) precatalyst like Pd₂(dba)₃ (1-2 mol %) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol %). For the base, K₃PO₄ (2-3 equivalents) is often a reliable choice. Anhydrous toluene or dioxane are suitable solvents, and a reaction temperature of 80-100 °C is a reasonable starting point.

Q2: What is a suitable starting point for a Buchwald-Hartwig amination with this compound?

A2: For a Buchwald-Hartwig amination, a common and effective catalyst system consists of a palladium precatalyst such as Pd(OAc)₂ (1-2 mol %) or a palladacycle precatalyst, paired with a sterically hindered biarylphosphine ligand like BrettPhos or a Josiphos-type ligand (1.5-3 mol %). A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5-2 equivalents) is typically required. The reaction is usually performed in an anhydrous, aprotic solvent like toluene or dioxane at temperatures ranging from 90 to 120 °C.

Q3: How critical is the purity of this compound and the coupling partner?

A3: The purity of all starting materials is crucial for the success of palladium-catalyzed cross-coupling reactions. Impurities in the aryl iodide or the coupling partner (boronic acid/ester or amine) can interfere with the catalytic cycle, leading to lower yields and the formation of side products. It is highly recommended to use freshly purified or high-purity reagents.

Q4: Can I monitor the progress of the reaction?

A4: Yes, monitoring the reaction progress is highly recommended to determine the optimal reaction time and to avoid potential product degradation from prolonged heating. Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Reagent Molar Equivalents Typical Amount (for 1 mmol scale)
This compound1.0377 mg
Arylboronic Acid1.2 - 1.51.2 - 1.5 mmol
Pd₂(dba)₃0.01 - 0.029 - 18 mg
SPhos0.02 - 0.048 - 16 mg
K₃PO₄2.0 - 3.0425 - 637 mg
Anhydrous Toluene-5 - 10 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reagent Molar Equivalents Typical Amount (for 1 mmol scale)
This compound1.0377 mg
Amine1.1 - 1.51.1 - 1.5 mmol
Pd(OAc)₂0.01 - 0.022.2 - 4.5 mg
BrettPhos0.015 - 0.038 - 16 mg
Sodium tert-butoxide (NaOtBu)1.5 - 2.0144 - 192 mg
Anhydrous Dioxane-5 - 10 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, BrettPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas.

  • Add anhydrous, degassed dioxane, followed by the amine and then this compound.

  • Seal the flask and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Solids: Aryl Iodide, Coupling Partner, Catalyst, Ligand, Base A->B C Inert Atmosphere: Evacuate & Backfill (3x) B->C D Add Degassed Solvent C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT F->G H Quench Reaction G->H I Extraction H->I J Purification (Chromatography) I->J

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Yield catalyst_check Is the catalyst active? start->catalyst_check catalyst_yes Check Ligand/Base catalyst_check->catalyst_yes Yes catalyst_no Use fresh catalyst/ Ensure inert atmosphere catalyst_check->catalyst_no No conditions_check Are conditions optimal? catalyst_yes->conditions_check conditions_yes Consider side reactions conditions_check->conditions_yes Yes conditions_no Optimize Temperature/ Solvent/Concentration conditions_check->conditions_no No side_reactions_check Homocoupling or Protodeboronation? conditions_yes->side_reactions_check side_reactions_yes Improve degassing/ Use stable boronic ester side_reactions_check->side_reactions_yes Yes side_reactions_no Analyze byproducts to identify issue side_reactions_check->side_reactions_no No

Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling of aryl iodides.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions of aryl iodides?

A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2] This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][2][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[1][3]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The homocoupled product will have a molecular weight corresponding to the dimer of the boronic acid starting material.

Troubleshooting Guide: Preventing Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your Suzuki reactions involving aryl iodides.

Issue 1: Significant Formation of Homocoupled Byproduct

Potential Cause 1: Presence of Oxygen

Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2]

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes or using the freeze-pump-thaw technique (at least three cycles). A subsurface sparge with nitrogen prior to catalyst introduction is a highly effective method.[4]

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas, such as nitrogen or argon.

Potential Cause 2: Use of a Pd(II) Precatalyst

Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) need to be reduced in situ to the active Pd(0) species.[3] This reduction can occur via the homocoupling of two boronic acid molecules, leading to the formation of the undesired byproduct.[2][3]

Solutions:

  • Use a Pd(0) Source: Employ a Pd(0) precatalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These catalysts do not require an initial reduction step.

  • Utilize Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, which can help minimize side reactions like homocoupling.

  • Add a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[4]

Potential Cause 3: Inappropriate Ligand Choice

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are often effective for minimizing homocoupling. Their steric bulk can hinder the formation of intermediates that lead to the homocoupled product.

  • Avoid Easily Oxidized Ligands: Some phosphine ligands can be oxidized in the presence of trace oxygen, leading to the formation of palladium species that can promote homocoupling.

Potential Cause 4: Suboptimal Base Selection

The base is essential for the activation of the boronic acid, but an improper choice can promote homocoupling.[5]

Solutions:

  • Use Weaker Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[5]

  • Optimize Base Equivalents: Using a large excess of a strong base can sometimes be detrimental. It is advisable to screen the number of equivalents of the base to find the optimal amount for your specific reaction.

Potential Cause 5: High Reaction Temperature

While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions, including homocoupling.

Solution:

  • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is recommended to perform a temperature screen to find the optimal balance between reaction time and byproduct formation.

Potential Cause 6: High Instantaneous Concentration of Boronic Acid

A high concentration of the boronic acid can favor the bimolecular homocoupling reaction.

Solution:

  • Slow Addition of Boronic Acid: Adding a solution of the boronic acid slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thus disfavoring homocoupling.[4]

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

The following table summarizes the effect of various bases on the yield of the Suzuki-Miyaura coupling reaction between aryl halides and arylboronic acids. While not a direct measure of homocoupling, higher yields of the desired product generally indicate a reduction in side reactions.

EntryBaseYield (%)Notes
1Na₂CO₃98Found to be highly effective in several studies.[6]
2K₂CO₃HighA commonly used and effective base.[5]
3K₃PO₄HighOften a good choice, particularly for challenging substrates.
4NaOH~70Strong base, can sometimes lead to side reactions.[5]
5KOH70-90Similar to NaOH, its high basicity can be detrimental in some cases.[5]
6Cs₂CO₃HighOften used for difficult couplings.
7KFModerate to HighFluoride ions can play a unique role in activating the boronic acid.[5]
8TEALowerOrganic bases are generally less effective than inorganic bases.

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with Minimized Homocoupling

This protocol incorporates several best practices to suppress the formation of the homocoupled byproduct.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Bulky, electron-rich phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via a syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

Visualizations

Troubleshooting_Homocoupling cluster_diagnosis Diagnosis cluster_solutions Solutions start Significant Homocoupling Observed cause1 Presence of Oxygen? start->cause1 cause2 Using Pd(II) Precatalyst? start->cause2 cause3 Inappropriate Ligand? start->cause3 cause4 Suboptimal Base? start->cause4 cause5 High Temperature? start->cause5 sol1 Rigorous Degassing / Inert Atmosphere cause1->sol1 sol2 Use Pd(0) Source or Modern Precatalyst / Add Mild Reducing Agent cause2->sol2 sol3 Use Bulky, Electron-Rich Ligands cause3->sol3 sol4 Use Weaker Inorganic Base / Optimize Equivalents cause4->sol4 sol5 Optimize Reaction Temperature cause5->sol5

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Homocoupling_Mechanisms cluster_oxygen_mediated Oxygen-Mediated Homocoupling cluster_pd2_mediated Pd(II)-Mediated Homocoupling pd0 Pd(0) pd2 Pd(II) pd0->pd2 Oxidation o2 O₂ homocoupled Ar-Ar pd2->homocoupled + 2 Ar-B(OH)₂ boronic_acid1 Ar-B(OH)₂ boronic_acid2 Ar-B(OH)₂ pd0_regen Pd(0) homocoupled->pd0_regen pd2_source Pd(II) Source (e.g., Pd(OAc)₂) homocoupled2 Ar-Ar pd2_source->homocoupled2 + 2 Ar-B(OH)₂ boronic_acid3 Ar-B(OH)₂ boronic_acid4 Ar-B(OH)₂ pd0_generated Pd(0) (enters catalytic cycle) homocoupled2->pd0_generated

Caption: Proposed mechanisms for boronic acid homocoupling.

References

Technical Support Center: A Troubleshooting Guide for Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium Cross-Coupling Reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

General Issues

Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?

A1: Low or no conversion in palladium cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended. First, verify the integrity of your reagents and the reaction setup. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst, especially the Pd(0) species, is prone to deactivation through oxidation or aggregation into palladium black.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can lead to poor conversion.

  • Reagent Quality: Impurities in starting materials, solvents, or bases can poison the catalyst.[2]

  • Inert Atmosphere: The presence of oxygen can degrade the catalyst and phosphine ligands.[2]

Q2: I am observing the formation of palladium black in my reaction flask. What does this signify and how can it be prevented?

A2: The formation of palladium black indicates the precipitation of catalytically inactive palladium metal.[1] This is a common mode of catalyst deactivation.

  • Causes: This is often caused by excessively high temperatures, the absence of a suitable stabilizing ligand, or the presence of oxygen.[1]

  • Prevention:

    • Use of Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[3]

    • Temperature Control: Avoid excessive temperatures that can promote catalyst decomposition.[1]

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[2]

    • Solvent Degassing: Thoroughly degas solvents to remove dissolved oxygen.[2]

Reaction-Specific Issues

Suzuki-Miyaura Coupling

Q3: My Suzuki-Miyaura reaction is plagued by homocoupling of the boronic acid. How can I minimize this side reaction?

A3: Homocoupling of boronic acids is a common side reaction, often driven by the presence of Pd(II) species and oxygen.[3]

  • Causes: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle for homocoupling.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly de-gassed to minimize oxygen levels.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

    • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.

Q4: I am observing protodeboronation of my boronic acid. What are the causes and how can I prevent it?

A4: Protodeboronation is the cleavage of the C-B bond, leading to the formation of an arene byproduct and consumption of the boronic acid.[2]

  • Causes: This side reaction is often promoted by basic conditions and the presence of water, especially with electron-rich or heteroaromatic boronic acids.[2]

  • Solutions:

    • Choice of Base: Using a weaker base, such as K₃PO₄ or Cs₂CO₃, can sometimes mitigate this issue.[2]

    • Use of Boronic Esters: Boronic esters, like pinacol esters, are often more stable towards protodeboronation.[2]

    • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can promote protodeboronation. Optimizing the water content is key.

Heck Reaction

Q5: My Heck reaction has poor regioselectivity. How can I control the position of the new C-C bond?

A5: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors of the olefin.

  • Electron-Withdrawing Groups: For alkenes substituted with electron-withdrawing groups (e.g., acrylates, styrenes), the coupling typically occurs at the unsubstituted carbon of the double bond.[4]

  • Electron-Donating Groups: With electron-donating groups, controlling regioselectivity can be more challenging.[4]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Screening different ligands can be beneficial.

Stille Coupling

Q6: I am having difficulty removing tin byproducts from my Stille coupling reaction. What are the best purification methods?

A6: The removal of toxic organotin byproducts is a common challenge in Stille couplings.[5]

  • Aqueous Workup with KF: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.[5]

  • Silica Gel Chromatography: In many cases, the tin byproducts can be removed by flash chromatography on silica gel. Using an eluent containing a small amount of triethylamine (~2-5%) can sometimes improve the separation.[5]

Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination of an aryl chloride is very sluggish. How can I improve the reaction rate?

A7: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[6]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is crucial for the activation of aryl chlorides. Ligands such as those from the Buchwald or Hartwig groups are often necessary.[6]

  • Stronger Base: A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[6]

  • Higher Temperatures: Increasing the reaction temperature can often overcome the higher activation barrier for the oxidative addition of aryl chlorides.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for various palladium cross-coupling reactions. These values should be considered as a starting point for optimization.

ParameterSuzuki-Miyaura CouplingHeck ReactionStille CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂, PdCl₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Catalyst Loading 0.5 - 5 mol%1 - 5 mol%1 - 5 mol%1 - 5 mol%
Ligand SPhos, XPhos, PPh₃P(o-tol)₃, PPh₃PPh₃, AsPh₃XPhos, RuPhos, BINAP
Ligand:Pd Ratio 1:1 to 4:12:1 to 4:12:1 to 4:11:1 to 2:1
Base K₃PO₄, Cs₂CO₃, K₂CO₃Et₃N, NaOAc, K₂CO₃Often not requiredNaOtBu, LHMDS, K₃PO₄
Base Stoichiometry 1.5 - 3.0 equiv1.1 - 2.0 equiv-1.2 - 2.0 equiv
Solvent Toluene/H₂O, Dioxane/H₂O, THFDMF, Acetonitrile, TolueneToluene, THF, DioxaneToluene, Dioxane, THF
Temperature 80 - 110 °C80 - 140 °C80 - 120 °C80 - 120 °C

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of an aryl halide with an arylboronic acid.[7]

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%), and base (e.g., K₃PO₄; 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., 5 mL of toluene and 0.5 mL of water) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for a Heck Reaction

This protocol provides a general method for the coupling of an aryl iodide with an alkene.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., PdCl₂; 0.01 mmol, 1 mol%), and the base (e.g., Na₂CO₃; 3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., 5 mL of water).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 1 hour, or until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M HCl to a pH of approximately 1.

  • Purification: The product may precipitate upon acidification and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

General Procedure for a Stille Cross-Coupling Reaction

This protocol outlines a general procedure for the coupling of an organic halide with an organostannane.[9]

  • Reaction Setup: In a dry flask, dissolve the organic halide (20.0 mmol, 1.0 equiv.) and the organostannane (40.0 mmol, 2.0 equiv.) in dry, degassed DMF (30 mL).

  • Degassing: Degas the solution by bubbling an inert gas through it for 10 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1.0 mmol, 5 mol%) and degas for an additional 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

General Procedure for a Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of an amine.[10]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., a Buchwald precatalyst; 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu; 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in palladium cross-coupling reactions.

Troubleshooting_Workflow start Low or No Product Formation check1 Verify Reagent Quality and Stoichiometry start->check1 check2 Ensure Inert Atmosphere and Degassed Solvents check1->check2 Reagents OK solution Problem Resolved check1->solution Impure Reagents Found and Replaced check3 Optimize Reaction Temperature and Time check2->check3 Setup OK check2->solution Oxygen Contamination Resolved side_reactions Check for Side Reactions (e.g., Homocoupling, Dehalogenation) check3->side_reactions Conditions Optimized check3->solution Optimal Conditions Found check4 Screen Catalysts and Ligands check5 Screen Bases and Solvents check4->check5 Catalyst System Ineffective check5->solution Optimized Conditions Found side_reactions->check4 Side Reactions Minimal side_reactions->solution Side Reaction Suppressed

Caption: A logical workflow for diagnosing low-yield cross-coupling reactions.

Catalyst_Deactivation_Troubleshooting start Palladium Black Observed check_temp Is Reaction Temperature Too High? start->check_temp check_ligand Is a Stabilizing Ligand Being Used? check_temp->check_ligand No solution_temp Lower Reaction Temperature check_temp->solution_temp Yes check_oxygen Is the Reaction Under a Strict Inert Atmosphere? check_ligand->check_oxygen Yes solution_ligand Add or Change Ligand check_ligand->solution_ligand No solution_oxygen Improve Degassing and Inert Gas Purge check_oxygen->solution_oxygen No resolved Catalyst Stability Improved check_oxygen->resolved Yes solution_temp->resolved solution_ligand->resolved solution_oxygen->resolved

Caption: Troubleshooting guide for catalyst deactivation (palladium black formation).

References

Technical Support Center: Purification of Boc-Protected Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-protected aryl halides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected aryl halide an oil instead of a solid, and how can I solidify it?

This is a common issue that can be caused by residual solvents, excess di-tert-butyl dicarbonate (Boc₂O), or the intrinsic properties of the compound.[1]

Troubleshooting Steps:

  • Remove Residual Solvents: Dry the product under high vacuum, possibly with gentle heating (e.g., 40-60 °C), to remove any remaining organic solvents.[1]

  • Remove Excess Boc₂O: Excess Boc₂O is a frequent cause of oily products. It can be removed by washing the crude product with a non-polar solvent like pentane or hexane, where the protected amine has low solubility.[2]

  • Induce Crystallization: If the product is clean but remains an oil, crystallization can be induced.

    • Seeding & Pulping: Add a small seed crystal of the pure compound to the oil. Once solidification begins, add a weak polar solvent like n-hexane or cyclohexane and stir ("pulp") the mixture to encourage crystal formation.[3][4]

    • Vapor Diffusion: Dissolve the oily product in a small amount of a relatively polar, higher-boiling solvent (e.g., dichloromethane, THF) in an open vial. Place this vial inside a larger, sealed container with a more non-polar, lower-boiling solvent (e.g., n-pentane). The vapor of the non-polar solvent will slowly diffuse into the product solution, reducing its solubility and promoting crystallization.[1]

    • Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, diethyl ether, hexanes) until the solution becomes cloudy, then allow it to stand.[1]

Q2: I am observing decomposition of my Boc-protected aryl halide during silica gel chromatography. What can I do?

The Boc group can be labile under acidic conditions, and the surface of standard silica gel is acidic. This can lead to partial or complete deprotection of the Boc group during chromatography.[5]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing the slurry and eluting the column with a solvent system containing a small amount of a volatile base, typically 0.5-2% triethylamine (NEt₃).[3]

  • Use an Alternative Stationary Phase: Consider using less acidic stationary phases such as alumina (neutral or basic) or Florisil®.[6]

  • Reversed-Phase Chromatography: If the compound has sufficient polarity, reversed-phase chromatography on a C18-functionalized silica stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[5]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica gel.

Q3: How can I effectively remove unreacted Boc₂O and other byproducts after the protection reaction?

Proper work-up and purification are essential to remove impurities that can interfere with subsequent steps.

Purification Strategies:

  • Aqueous Work-up: A standard aqueous work-up is often sufficient. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to reduce the water content.[7]

  • Extraction: To remove non-polar impurities like Boc₂O, the crude product can be dissolved in a suitable solvent and washed with pentane or hexane.[2]

  • Amine Scavenger Resins: After the reaction, excess Boc₂O can be quenched by adding an amine-containing resin, which can then be removed by filtration.[7]

  • Crystallization/Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[8] Common solvent systems include ethyl acetate/hexanes, methanol/water, and dichloromethane/pentane.[2][9]

Q4: My Boc-protected aryl halide is poorly soluble. How can I purify it?

Poor solubility can be a significant challenge. For chromatography, this can make loading the compound onto the column difficult.

Troubleshooting Poor Solubility:

  • Dry Loading for Chromatography: Dissolve your compound in a suitable solvent (e.g., dichloromethane, acetone), add silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[10]

  • Find a suitable recrystallization solvent: A systematic solvent screen is recommended to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

This guide provides a logical workflow for addressing common issues during the purification of Boc-protected aryl halides by column chromatography.

G start Start Purification (Column Chromatography) tlc Run TLC to find a suitable eluent system start->tlc observe_tlc Observe TLC Plate tlc->observe_tlc streaking Streaking or Tailing? observe_tlc->streaking Yes decomposition New spots appear? (Possible Decomposition) observe_tlc->decomposition Yes good_separation Good Separation Rf ~0.2-0.4 observe_tlc->good_separation No issues add_base Add 0.5-2% NEt3 to eluent streaking->add_base decomposition->add_base change_stationary_phase Try Alumina or Reversed-Phase C18 decomposition->change_stationary_phase run_column Run Column poor_solubility Compound poorly soluble in eluent? run_column->poor_solubility add_base->run_column change_stationary_phase->run_column good_separation->run_column dry_load Use Dry Loading Technique poor_solubility->dry_load Yes product_stuck Product not eluting? poor_solubility->product_stuck No dry_load->product_stuck increase_polarity Increase eluent polarity (Gradient elution) product_stuck->increase_polarity Yes end Pure Product product_stuck->end No, elution successful increase_polarity->end

Caption: Troubleshooting workflow for column chromatography.
Guide 2: From Oily Product to Pure Crystals

This workflow outlines the steps to take when the isolated product after work-up is an oil.

Caption: Workflow for solidifying an oily product.

Data Presentation

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. The following table provides a general comparison of common purification techniques for Boc-protected aryl halides.

Technique Typical Recovery/Yield Typical Purity Advantages Disadvantages Best For
Flash Chromatography 70-95%>95%Fast, applicable to most compounds, scalable.[1]Can cause decomposition of sensitive compounds, solvent intensive.[6]Routine purification of multi-gram quantities.[11]
Extraction (Aqueous Wash) >95%VariableRemoves ionic impurities and excess reagents, fast, simple.[7]Does not remove non-polar organic impurities, emulsions can form.[7]Initial work-up of the crude reaction mixture.
Crystallization/Recrystallization 50-90%>99%Can provide very high purity, scalable, cost-effective.[8]Product must be a solid, finding suitable solvents can be time-consuming, potential for low recovery.[8]Final purification of solid products, especially on a large scale.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is a general procedure for the purification of a moderately polar Boc-protected aryl halide.

1. Preparation of the Mobile Phase:

  • Based on Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired compound.

  • If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the silica to settle, ensuring an even, well-packed bed. Do not let the solvent level drop below the top of the silica.[5]

3. Sample Loading:

  • Dissolve the crude Boc-protected aryl halide in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the sample solution to the top of the silica bed with a pipette.[12]

  • Alternatively, use the dry loading method described in the FAQs if the compound has poor solubility.[10]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column and apply gentle pressure (flash chromatography).

  • Collect fractions in test tubes or vials.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[11]

5. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[12]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying a solid Boc-protected aryl halide that is obtained as an impure solid or a solidified oil.

1. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[8]

  • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, or mixtures like ethyl acetate/hexanes) to find a suitable system.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves completely.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[8]

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

References

Improving solubility of Tert-butyl 2-iodo-4-methoxyphenylcarbamate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS: 157496-75-8). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in the reaction medium?

This compound is a relatively large, nonpolar organic molecule. Its structure, featuring a bulky tert-butyl group and an iodinated phenyl ring, contributes to significant crystal lattice energy and low affinity for polar solvents. Poor solubility is often observed in highly polar solvents like water or short-chain alcohols, or in very nonpolar solvents like hexanes, where it may not be sufficiently solvated.

Q2: What are the recommended starting solvents for dissolving this compound?

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)[1]

  • Dimethyl sulfoxide (DMSO)

Q3: My primary reaction solvent is fixed, but the substrate won't dissolve. What can I do?

If changing the primary solvent is not an option, several techniques can be employed to improve solubility:

  • Introduce a Co-solvent: Adding a small volume of a strong, compatible solvent in which the compound is highly soluble can significantly improve overall solubility.[3][4] For example, using NMP as a co-solvent with toluene has been shown to increase the solubility of starting materials in Heck reactions.[1]

  • Increase Reaction Temperature: Gently heating the mixture can often help dissolve the substrate. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

  • Particle Size Reduction: Grinding the solid compound into a finer powder (micronization) increases the surface area available for solvation, which can enhance the dissolution rate.[4][5]

  • Use of Additives: In some cases, additives like quaternary ammonium salts (e.g., TBAB) can improve solubility and stabilize catalyst systems in coupling reactions.[6]

Q4: How do I select an appropriate co-solvent system?

The ideal co-solvent should dissolve your substrate without negatively impacting the reaction chemistry (e.g., catalyst stability or reactivity). A good strategy is to perform a small-scale screening experiment. Polar aprotic solvents like DMF, NMP, or DMSO are often effective co-solvents when the primary solvent is less polar (e.g., toluene, THF).[7] For reactions involving aqueous phases, a water-miscible solvent like 1,4-dioxane or THF is often used.[8]

Solubility Data Overview

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents. Note: This is a general guideline; experimental verification is strongly recommended.

Solvent CategorySolvent ExampleExpected SolubilityRationale / Notes
Polar Aprotic N,N-Dimethylformamide (DMF)Good to HighOften effective for a wide range of organic compounds and common in cross-coupling reactions.[2][7]
N-Methyl-2-pyrrolidone (NMP)Good to HighHigh boiling point and good solvating power for organic molecules; used as a co-solvent to improve solubility.[1]
Dimethyl Sulfoxide (DMSO)Good to HighStrong solvent, but can sometimes interfere with catalytic cycles. Use with caution.
Tetrahydrofuran (THF)Moderate to GoodWidely used ether solvent, suitable for many organometallic reactions.[9]
Ethers 1,4-DioxaneModerate to GoodCommon solvent for Suzuki and other cross-coupling reactions.[2]
Diethyl EtherLow to ModerateLower polarity may limit solubility compared to THF or dioxane.
Aromatic TolueneModerateGood choice for many Pd-catalyzed reactions; may require heating or a co-solvent.[1][2]
Halogenated Dichloromethane (DCM)Moderate to GoodGood general-purpose solvent for organic compounds.
ChloroformModerate to GoodSimilar to DCM.
Polar Protic Methanol / EthanolLowThe nonpolar regions of the molecule limit its interaction with protic solvents.
WaterVery Low / InsolubleThe compound is highly nonpolar and hydrophobic.
Nonpolar Hexanes / HeptaneVery Low / InsolubleInsufficient polarity to effectively solvate the carbamate and aryl iodide functionalities.

Experimental Protocols

Protocol: Co-Solvent Solubility Screening

Objective: To systematically identify an effective co-solvent to improve the solubility of this compound in a primary reaction solvent.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Candidate co-solvents (e.g., NMP, DMF, 1,4-Dioxane)

  • Small vials (e.g., 2 mL) with stir bars

  • Magnetic stir plate

  • Graduated micropipettes

Methodology:

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several separate vials.

  • Primary Solvent Addition: To each vial, add a volume of the primary reaction solvent that corresponds to your target reaction concentration (e.g., 0.5 mL for a 0.05 M concentration).

  • Initial Observation: Stir the mixtures at room temperature for 10 minutes. Record the visual solubility in each vial (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Co-solvent Titration: For vials where the compound is not fully dissolved, begin adding a candidate co-solvent dropwise (e.g., in 50 µL increments).

  • Stir and Observe: After each addition, stir the mixture for 5 minutes and visually assess the solubility.

  • Quantify Solubility: Continue adding the co-solvent until the solid is completely dissolved. Record the total volume of the primary solvent and the co-solvent required.

  • Comparison: Compare the results across the different co-solvents. The most effective co-solvent is the one that achieves complete dissolution with the smallest volume percentage.

  • Reaction Compatibility Check: Before scaling up, ensure the chosen co-solvent is compatible with your reaction conditions (catalyst, base, temperature) by running a small-scale test reaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting start Start: Solubility Issue (Substrate Insoluble) solvent_choice Is the primary solvent a recommended type? (e.g., THF, Dioxane, Toluene, DMF) start->solvent_choice change_solvent Action: Change to a more suitable primary solvent solvent_choice->change_solvent No increase_temp Can reaction temperature be increased? solvent_choice->increase_temp Yes end_soluble Success: Substrate Soluble change_solvent->end_soluble heat_mixture Action: Heat mixture gently (e.g., to 40-60 °C) increase_temp->heat_mixture Yes cosolvent Is a co-solvent system permissible? increase_temp->cosolvent No heat_mixture->end_soluble add_cosolvent Action: Add a co-solvent (e.g., 10-20% v/v NMP, DMF) cosolvent->add_cosolvent Yes particle_size Action: Reduce particle size (Grind/Mortar & Pestle) cosolvent->particle_size No add_cosolvent->end_soluble end_insoluble Issue Persists: Consider alternative synthetic route or advanced formulation techniques particle_size->end_insoluble

Caption: Troubleshooting workflow for improving substrate solubility.

References

Technical Support Center: Catalyst Poisoning by Iodide in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with iodide catalyst poisoning in Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is iodide poisoning in the context of Buchwald-Hartwig amination?

A1: Iodide poisoning refers to the deactivation or inhibition of the palladium catalyst used in Buchwald-Hartwig amination reactions by iodide ions (I⁻). This can lead to slow or incomplete reactions, and in severe cases, complete reaction failure. The general reactivity order of aryl electrophiles is ArI > ArBr ~ ArOTf > ArCl ~ ArOMs, however, aryl iodides can be challenging substrates in Buchwald-Hartwig amination. The iodide formed during the reaction can have an inhibitory effect.

Q2: How does iodide poison the palladium catalyst?

A2: Iodide is a soft Lewis base and forms strong bonds with the soft Lewis acidic palladium center.[1] This strong coordination can interfere with key steps in the catalytic cycle.[1] One major deactivation pathway is the formation of inactive palladium-iodide bridged dimers, which are catalytically inactive or significantly less active.[1][2] This effectively removes the active catalyst from the reaction, halting or slowing the desired C-N bond formation.

Q3: What are the common sources of iodide contamination in a Buchwald-Hartwig reaction?

A3: The primary source of iodide is the aryl iodide (Ar-I) starting material itself. During the catalytic cycle, the iodide is released as an iodide salt. Other potential sources include:

  • Residual impurities: Iodide impurities may be present in other reagents, such as the amine, base, or solvent.

  • Additives: In some cases, iodide salts are used as additives for other synthetic steps and may be carried over.

Q4: Are aryl iodides always poor substrates for Buchwald-Hartwig amination?

A4: Not necessarily. While iodide poisoning is a known issue, modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can often overcome this problem.[1] The choice of ligand, base, and solvent all play a crucial role in mitigating the inhibitory effects of iodide.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptom: The reaction shows little to no conversion of the starting materials to the desired aminated product, even after extended reaction times.

Possible Cause: Severe catalyst poisoning by iodide.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Ensure that the aryl iodide and other reagents are free from excessive iodide impurities.

  • Ligand Selection: Switch to a more robust ligand. Bulky, electron-rich biarylphosphine ligands are often more resistant to iodide poisoning.

  • Solvent Choice: Toluene is often a favored solvent because iodide salts have poor solubility in it, which can help to remove the inhibitory iodide from the solution phase.[2]

  • Addition of an Iodide Scavenger: In some cases, the addition of a silver salt (e.g., Ag₃PO₄, Ag₂CO₃) can be effective. The silver ions will precipitate the iodide as silver iodide (AgI), removing it from the reaction mixture. This can also allow reactions to proceed at lower temperatures.[3]

Issue 2: Slow Reaction Rate

Symptom: The reaction proceeds, but at a much slower rate than expected, requiring significantly longer reaction times for completion.

Possible Cause: Partial catalyst inhibition by iodide.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for the partial deactivation.

  • Optimize Base: The choice of base can influence the concentration and reactivity of the iodide salt. Experiment with different bases such as NaOtBu, LHMDS, or Cs₂CO₃.[4]

  • Temperature Adjustment: Increasing the reaction temperature may help to overcome the activation barrier for the desired catalytic steps, but be mindful of potential side reactions or decomposition.

Issue 3: Inconsistent Results

Symptom: The reaction yield and rate vary significantly between batches, even when using the same procedure.

Possible Cause: Variable levels of iodide contamination in the starting materials or reagents.

Troubleshooting Steps:

  • Standardize Reagent Quality: Use reagents from a consistent and reliable source. If possible, quantify the iodide content in new batches of aryl iodide.

  • Implement Purification Steps: If contamination is suspected, consider purifying the aryl iodide or other reagents prior to use. Recrystallization or column chromatography can be effective.

  • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can often lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[5][6][7][8]

Quantitative Data Summary

The following table summarizes the impact of iodide on Buchwald-Hartwig amination and potential mitigation strategies.

ParameterObservation with Iodide PoisoningPotential Mitigation StrategyExpected Outcome
Reaction Yield Significantly reduced or zeroUse of bulky phosphine ligands (e.g., XPhos, RuPhos)Improved yield
Addition of a silver salt (e.g., Ag₃PO₄)Increased yield, removal of iodide
Reaction Rate Slowed conversionIncrease catalyst loadingFaster reaction rate
Use of a non-polar solvent (e.g., toluene)Precipitation of iodide salts, increased rate
Catalyst Stability Formation of inactive Pd-I speciesChoice of a robust pre-catalystMore consistent catalytic activity
Substrate Scope Limited to less challenging aminesScreening of different bases (e.g., NaOtBu, Cs₂CO₃)Broader applicability of the reaction

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Iodide

This protocol provides a starting point for the amination of an aryl iodide.[9] Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the aryl iodide and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Iodide Scavenging with a Silver Salt

This protocol describes the addition of a silver salt to mitigate iodide poisoning.

Modification to Protocol 1:

  • In step 1, add the silver salt (e.g., Ag₃PO₄, 1.2 mmol) along with the catalyst, ligand, and base.

  • Proceed with the reaction as described in Protocol 1. The formation of a precipitate (AgI) is expected.

Mandatory Visualizations

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBX Amido Complex->Pd(0)L2 Regenerated Catalyst Product Product Amido Complex->Product Reductive Elimination Iodide_Poisoning cluster_cycle Active Catalytic Cycle cluster_poisoning Poisoning Pathway Active Pd(0) Active Pd(0) Pd(II) Intermediate Pd(II) Intermediate Active Pd(0)->Pd(II) Intermediate Oxidative Addition Pd(II) Intermediate->Active Pd(0) Reductive Elimination Inactive Pd-I Dimer Inactive Pd-I Dimer Pd(II) Intermediate->Inactive Pd-I Dimer Excess I- Troubleshooting_Workflow start Low Yield / Slow Rate check_reagents Check Reagent Purity start->check_reagents change_ligand Use Bulky Ligand check_reagents->change_ligand [Impure] optimize_conditions Optimize Base/Solvent/Temp check_reagents->optimize_conditions [Pure] change_ligand->optimize_conditions add_scavenger Add Iodide Scavenger success Reaction Successful add_scavenger->success optimize_conditions->add_scavenger

References

Optimizing base for coupling reactions with electron-rich aryl iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing palladium-catalyzed cross-coupling reactions, with a specific focus on the challenges presented by electron-rich aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why are electron-rich aryl iodides considered challenging substrates in cross-coupling reactions?

While the carbon-iodine bond is the most easily broken among aryl halides, making oxidative addition generally fast, highly electron-rich aromatic systems can slow this crucial first step in the catalytic cycle.[1][2] More significantly, the iodide anion (I⁻) generated during the reaction can act as a catalyst poison. It can strongly bind to the palladium center, sometimes forming inactive palladium dimers bridged by iodide ions, which effectively removes the catalyst from the reaction cycle.[1][3][4][5][6]

Q2: What is the primary role of the base in common cross-coupling reactions?

The role of the base is multifaceted and depends on the specific reaction:

  • Suzuki-Miyaura Coupling: The base activates the organoboron species. It converts the neutral boronic acid into a more nucleophilic borate anion (RB(OH)₃⁻), which is the species that more readily undergoes transmetalation with the palladium complex.[7]

  • Buchwald-Hartwig Amination: The base deprotonates the amine nucleophile (or the palladium-amine complex) to generate the more reactive amido species required for reductive elimination.[8]

  • Heck Reaction: The base is required to neutralize the hydrogen halide (HI) that is eliminated during the C-H activation/beta-hydride elimination sequence, regenerating the active Pd(0) catalyst at the end of the cycle.[8][9]

Q3: How does the choice between an inorganic and a soluble organic base affect the reaction?

Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are widely used and effective. However, their low solubility can sometimes lead to reproducibility issues and slower reaction rates, as the reaction can be dependent on the solid-liquid interface.[3][10] Soluble organic bases (e.g., DBU, MTBD) create a homogeneous reaction mixture, which can be advantageous for kinetics and scale-up.[11][12] However, their coordination to the palladium center can be complex and may either enhance or inhibit the reaction.[11][13]

Q4: Can the choice of base actually inhibit my coupling reaction?

Yes, the base can be inhibitory. In C-N coupling reactions, soluble organic bases like DBU have been shown to form a stable, DBU-bound palladium complex after oxidative addition.[11][13] This can make the palladium center less available for the subsequent steps, thereby inhibiting the overall reaction. The outcome depends on the relative ability of the base and the desired nucleophile to bind to the palladium complex.[13] Additionally, using a base that is too strong can lead to decomposition of sensitive substrates or ligands, which in turn can cause catalyst deactivation.[14]

Q5: I am starting a new project with an electron-rich aryl iodide. What is a good starting point for base selection?

A good starting point depends on the reaction type:

  • For Suzuki-Miyaura reactions: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust and widely effective choices.[15][16]

  • For Buchwald-Hartwig aminations: A common starting point is a moderately strong inorganic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[4]

  • For Heck reactions: Tertiary amines like triethylamine (Et₃N) or inorganic carbonates such as potassium carbonate (K₂CO₃) are frequently used.[9][17]

It is almost always necessary to screen a small panel of bases to find the optimal conditions for a specific substrate combination.

Troubleshooting Guide

Problem 1: Low or No Product Conversion

Q: My reaction with an electron-rich aryl iodide has failed or given very low yield. What are the first troubleshooting steps?

Begin by verifying the integrity of all reagents: the palladium source, ligand, base, and solvent. Ensure the solvent was properly degassed to remove oxygen, which can lead to side reactions like homocoupling.[1] A logical workflow can help diagnose the issue.

Troubleshooting Workflow for Failed Reactions start Low / No Yield check_sm Analyze Crude Reaction Mixture (LCMS, TLC, NMR) start->check_sm sm_consumed Starting Materials Consumed? check_sm->sm_consumed no_reaction Diagnosis: No Reaction - Inactive Catalyst - Wrong Temp/Time sm_consumed->no_reaction No side_products Diagnosis: Side Products - Dehalogenation - Homocoupling sm_consumed->side_products Yes solution_no_react Action: 1. Check Catalyst/Ligand/Base Quality 2. Increase Temperature 3. Use More Reactive Ligand no_reaction->solution_no_react solution_side_prod Action: 1. Thoroughly Degas Solvents 2. Screen Different Bases 3. Change Solvent side_products->solution_side_prod Generalized Palladium Cross-Coupling Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(I) (Oxidative Addition Complex) pd0->oa_complex oxidative_add Oxidative Addition trans_complex L₂Pd(II)(Ar)(Nu) oa_complex->trans_complex reductive_elim Reductive Elimination trans_complex->pd0 transmetal Transmetalation (Base Mediated) reductive_elim->pd0 Ar-Nu oxidative_add->oa_complex + Ar-I transmetal->oa_complex + Nu-M - M-I Base Selection Strategy cluster_0 Reaction Type cluster_1 Substrate Sensitivity cluster_2 Candidate Base Class suzuki Suzuki-Miyaura inorganic_weak Weak Inorganic (e.g., K₂CO₃) suzuki->inorganic_weak inorganic_strong Strong Inorganic (e.g., K₃PO₄, NaO tBu) suzuki->inorganic_strong buchwald Buchwald-Hartwig buchwald->inorganic_strong organic Soluble Organic (e.g., DBU, Et₃N) buchwald->organic use with caution heck Heck heck->inorganic_weak heck->organic sensitive Base-Sensitive Functional Groups sensitive->inorganic_weak robust Robust Substrates robust->inorganic_strong robust->organic

References

Incomplete Boc deprotection of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses issues related to the incomplete Boc deprotection of Tert-butyl 2-iodo-4-methoxyphenylcarbamate , a substrate with specific steric and electronic properties that can complicate this common transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the incomplete Boc deprotection of this compound?

Incomplete deprotection of this specific substrate often stems from a combination of factors:

  • Steric Hindrance: The bulky iodine atom at the ortho position can physically block the acidic reagent from efficiently accessing the carbamate group, slowing down the reaction rate.[1][2]

  • Insufficient Acid Strength or Concentration: Standard conditions may not be forceful enough to overcome the steric hindrance. The reaction's success is highly dependent on the acid's concentration and strength.[2][3][4]

  • Suboptimal Reaction Time or Temperature: Due to the slower reaction rate, the deprotection may require longer reaction times or slightly elevated temperatures to proceed to completion.[2][3]

Q2: Besides the starting material, what are the common side products I should look for?

The primary side reaction is the alkylation of the electron-rich aromatic ring by the tert-butyl cation (t-Bu⁺) generated during the deprotection.[5] The 4-methoxy group makes the resulting aniline product highly nucleophilic and susceptible to C-alkylation, leading to an unwanted +56 Da mass shift in your product.[1] The use of scavengers is critical to prevent this.[1][6][7]

Q3: How can I effectively monitor the reaction's progress?

Several methods are effective for monitoring the deprotection:

  • Thin-Layer Chromatography (TLC): This is a rapid method to visualize the consumption of the starting material and the appearance of the more polar free amine product.[2][3] Staining with ninhydrin can be highly effective for visualizing the newly formed amine.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides precise monitoring of the starting material's disappearance and confirms the mass of the desired product.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Progress can be tracked by observing the disappearance of the characteristic singlet for the Boc group's protons around 1.4 ppm.[3][4]

Troubleshooting Guide for Incomplete Deprotection

Here we address the specific issue of observing significant amounts of unreacted This compound after a deprotection attempt.

Problem: Starting material is still present after the standard deprotection time.

Possible Cause 1: Insufficient Acid Concentration or Strength The most common cause of incomplete deprotection is inadequate acid.[3] Some substrates, particularly those with basic functional groups or steric hindrance, require more forceful conditions.[2][3]

Solution:

  • Increase Acid Concentration: If using a 20-25% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), try increasing the concentration to 50% or even using neat TFA.[8][9]

  • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often more effective for challenging substrates and can be used as an alternative to TFA.[1][6]

Possible Cause 2: Steric Hindrance Slowing the Reaction The bulky ortho-iodo group can significantly slow the rate of acid-mediated cleavage.[1][2][4]

Solution:

  • Prolong Reaction Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight, while monitoring periodically by TLC or LC-MS.[8]

  • Increase Reaction Temperature: While most deprotections occur at room temperature, gently warming the reaction to 30-40°C can increase the rate for stubborn substrates.[3] However, this may also increase side product formation, so the use of scavengers is crucial.[6][7]

Possible Cause 3: Side Reaction Complicating the Mixture The electron-donating methoxy group activates the aromatic ring, making the product amine susceptible to re-alkylation by the tert-butyl cation.

Solution:

  • Add a Scavenger: Incorporate a scavenger like triisopropylsilane (TIS) or triethylsilane (TES) into the reaction mixture (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1][6][10] Scavengers are nucleophiles that trap the reactive tert-butyl cation before it can react with your product.[6][7]

Data Presentation

Comparison of Common Boc Deprotection Conditions
MethodReagents & SolventsTypical ConcentrationTemperature (°C)Typical TimeSuitability for Substrate
Standard Acidic Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% v/v TFA0 - 2530 min - 4 hOften effective, but may require optimization (higher concentration/longer time).[9][11]
Stronger Acidic 4M Hydrogen Chloride (HCl) in 1,4-DioxaneUsed directly or diluted 1:1 with a co-solvent251 - 4 hA strong alternative for sterically hindered substrates.[1][6][12]
Thermal (Acid-Free) Water or MethanolN/A100 - 15010 min - 4 hA "green" alternative that avoids strong acids, but requires high temperatures.[13][14][15][16]
Milder Acidic Oxalyl Chloride in Methanol3 equivalents (COCl)₂251 - 4 hReported as a mild method tolerant of other acid-labile groups.[17][18]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger
  • Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.5 equivalents) to the solution.

  • Deprotection: Cool the mixture to 0°C and add Trifluoroacetic Acid (TFA) (e.g., to create a 50% TFA/DCM solution).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[12]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid.[12] Dry the organic layer and concentrate to yield the product.

Protocol 2: Alternative Deprotection with 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of a co-solvent like methanol or suspend it directly in the HCl solution.

  • Deprotection: Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[12] Alternatively, the solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized with a base.

Visualizations

Boc Deprotection Troubleshooting Workflow

start Start: Incomplete Deprotection (TLC/LCMS shows SM) check_acid Possible Cause: Insufficient Acid? start->check_acid check_sterics Possible Cause: Steric Hindrance? check_acid->check_sterics No solution_acid Solution: 1. Increase TFA concentration (50%+) 2. Switch to 4M HCl/Dioxane check_acid->solution_acid Yes check_side_reactions Possible Cause: Side Reactions? check_sterics->check_side_reactions No solution_sterics Solution: 1. Prolong reaction time (4-16h) 2. Increase temperature (30-40°C) check_sterics->solution_sterics Yes solution_side_reactions Solution: Add scavenger (e.g., TIS) check_side_reactions->solution_side_reactions Yes end_node End: Monitor and Re-evaluate check_side_reactions->end_node No solution_acid->end_node solution_sterics->end_node solution_side_reactions->end_node

Caption: A workflow for troubleshooting incomplete Boc deprotection.

Acid-Catalyzed Boc Deprotection Mechanism

cluster_0 Reaction Steps A Boc-Protected Amine (R-NH-Boc) B Protonated Carbamate C Carbamic Acid + t-Butyl Cation B->C 2. Cleavage D Free Amine (R-NH2) + CO2 C->D 3. Decarboxylation reagents H⁺ (from TFA or HCl) reagents->B 1. Protonation

Caption: The general mechanism for acid-catalyzed Boc deprotection.

Decision Tree for Deprotection Method Selection

start Select Deprotection Method q1 Is the substrate sterically hindered? start->q1 a1 Use Stronger Acid: 4M HCl in Dioxane q1->a1 Yes a2 Start with Standard: TFA in DCM q1->a2 No q2 Are other acid-sensitive groups present? a3 Consider Mild/Alternative Methods: Thermal or Oxalyl Chloride q2->a3 Yes a1->q2 a2->q2

Caption: A decision guide for selecting an appropriate Boc deprotection method.

References

Technical Support Center: Minimizing Side Products During Boc Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in peptide and medicinal chemistry. While seemingly straightforward, this acid-catalyzed deprotection can be plagued by side reactions, leading to impurities that complicate purification and reduce yields. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your Boc deprotection protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, identified by common analytical observations.

Issue 1: Unexpected mass addition of +56 Da in LC-MS analysis.

This mass shift is a tell-tale sign of tert-butylation , the most common side reaction during Boc deprotection.

  • Root Cause: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[1][2] This electrophile can then alkylate any nucleophilic functional groups present in your molecule.[1][2]

  • Susceptible Residues: In peptide synthesis, amino acids with nucleophilic side chains are particularly vulnerable:

    • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[3][4]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4]

    • Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][4]

    • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[3][4]

  • Solutions:

    • Incorporate Scavengers: The most effective solution is to add a "scavenger" to your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[1][4] Refer to Table 1 for a selection of common scavengers and their targets.

    • Optimize Reaction Conditions: Consider lowering the reaction temperature or reducing the acid concentration to decrease the rate of tert-butylation, especially if your substrate is highly nucleophilic.[2]

Issue 2: Presence of a +16 Da adduct in methionine-containing peptides.
  • Root Cause: This indicates the oxidation of methionine to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage, especially with older reagents or exposure to air.[1]

  • Solutions:

    • Add Reducing Agents: Include a reducing agent in your scavenger cocktail. Dimethyl sulfide (DMS) and ammonium iodide (NH₄I) are effective at preventing methionine oxidation.[5] Thioanisole can also help reduce methionine sulfoxide.[5]

Issue 3: Appearance of difficult-to-separate impurities, especially with Asp-Gly sequences.
  • Root Cause: This is likely due to aspartimide formation , an intramolecular cyclization reaction involving the side-chain carboxyl group of an aspartic acid (Asp) residue and the backbone amide nitrogen.[2] This side reaction is acid-catalyzed in Boc-based solid-phase peptide synthesis (Boc-SPPS) and can lead to a mixture of α- and β-peptides, as well as racemization.[2][6]

  • Solutions:

    • Protecting Group Strategy: Employing a bulkier protecting group on the aspartic acid side chain, such as cyclohexyl (OcHex) instead of the more common benzyl (OBzl) ester, can significantly reduce aspartimide formation.[6] Studies have shown that the cyclohexyl ester leads to far less aspartimide formation during acidic treatment.[6] For instance, a cyclohexyl-protected tetrapeptide showed a 170-fold reduction in imide formation compared to its benzyl-protected counterpart after 24 hours in the presence of a tertiary amine.[6]

Issue 4: Incomplete or sluggish deprotection.
  • Root Cause: Several factors can contribute to incomplete Boc removal:

    • Insufficient Acid Strength or Concentration: The acid may be too dilute or not strong enough for a complete reaction. The rate of Boc cleavage can have a second-order dependence on the acid concentration.[7]

    • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1]

    • Poor Resin Swelling (in SPPS): If the solid support does not swell adequately in the deprotection solvent, the acid cannot efficiently reach all the reaction sites.[8] Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[9]

  • Solutions:

    • Increase Acid Concentration/Time: Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or extend the reaction time, monitoring the progress by TLC or LC-MS.[7]

    • Use a Stronger Acid System: For resistant substrates, consider switching to a stronger acid system like 4M HCl in dioxane.[7]

    • Optimize Solvent: Ensure the chosen solvent effectively swells the resin in SPPS. A mixture of TFA and DCM is often more effective than neat TFA.[8]

    • Gentle Warming: Cautiously warming the reaction (e.g., to 40°C) can increase the rate, but be aware that this may also accelerate side reactions, making the use of scavengers even more critical.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection and why do side reactions occur?

A1: The Boc group is removed under acidic conditions. The acid protonates the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decomposes to the free amine and carbon dioxide. The primary cause of side reactions is the highly reactive tert-butyl cation, which is a potent electrophile that can attack any nucleophilic site in the reaction mixture.[1]

Q2: Which scavengers should I use for my specific substrate?

A2: The choice of scavenger depends on the nucleophilic residues present in your molecule. For peptides, a cocktail of scavengers is often employed to protect multiple sensitive amino acids simultaneously. Refer to Table 1 for guidance.

Q3: What are some common scavenger cocktails?

A3: A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a robust option.[4]

Q4: Are there milder alternatives to TFA for Boc deprotection?

A4: Yes, for substrates sensitive to strong acids, several milder methods are available:

  • 4M HCl in Dioxane or Ethyl Acetate: A common and effective alternative to TFA.[2]

  • Aqueous Phosphoric Acid: An environmentally benign option that can offer good selectivity.[7]

  • Oxalyl Chloride in Methanol: This method allows for the deprotection of the N-Boc group at room temperature and is tolerant of some acid-labile esters.[10]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst. However, the required high temperatures may not be suitable for all substrates.[7]

Q5: How can I monitor the progress of my Boc deprotection reaction?

A5: The progress can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The deprotected amine is typically more polar and will have a lower Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for tracking the disappearance of the starting material and the appearance of the product, as well as identifying any side products by their mass.[8]

  • ¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at around 1.4 ppm can be monitored.[7]

Data Presentation

Table 1: Common Scavengers for Preventing tert-Butylation
ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS) Trp, Cys, Tyr, general carbocations2.5 - 5% (v/v)A highly effective and commonly used scavenger.[4][11]
Triethylsilane (TES) Trp, Met5 - 10% (v/v)Effective at reducing the tert-butyl cation to isobutane.[11]
Thioanisole Met, Trp5% (v/v)Particularly effective in preventing S-alkylation of methionine and can also reduce Met(O).[5][11]
1,2-Ethanedithiol (EDT) Cys, Trp2.5% (v/v)A strong nucleophile, very effective for protecting cysteine residues. Has a strong odor.[4][12]
Phenol Tyr, Trp5% (v/v)Acts as a decoy for the tert-butyl cation.[1]
Water General carbocations2.5 - 5% (v/v)Acts as a nucleophile to form tert-butanol. Often included in scavenger cocktails.[12]
Dimethyl Sulfide (DMS) Met5 - 10% (v/v)Effective for preventing methionine alkylation and oxidation.[5]
Table 2: Illustrative Efficacy of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K>98%<2%

Data is illustrative and based on literature reports for model peptides.[3]

Table 3: Comparison of Standard Acidic Deprotection Methods
ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM, or neat4M in Dioxane or Ethyl Acetate
Reaction Time Generally fast (0.5 - 4 hours)[13]Can be very rapid (0.5 - 2 hours)[14]
Yield Typically high to quantitativeTypically high to quantitative
Product Form Often results in a TFA salt which can be oilyFrequently yields a crystalline hydrochloride salt, aiding purification
Selectivity Can be less selective, potentially cleaving other acid-sensitive groupsCan offer better selectivity in some cases
Work-up Volatile, easily removed by co-evaporation with tolueneLess volatile, may require precipitation or neutralization

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution Phase)
  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail (refer to Table 1). For a general-purpose cocktail, add triisopropylsilane (TIS) to 2.5% (v/v) and water to 2.5% (v/v).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting TFA salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.[2]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS. A precipitate of the hydrochloride salt may form.

  • Work-up: Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[2]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolution: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure to yield the deprotected amine.[10]

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_side_reactions Side Reactions cluster_scavenging Scavenger Intervention Boc_Protected Boc-Protected Amine Intermediate Protonated Intermediate Boc_Protected->Intermediate + H⁺ Acid Strong Acid (e.g., TFA) Carbocation tert-Butyl Cation (t-Bu⁺) Intermediate->Carbocation Carbamic_Acid Carbamic Acid Intermediate->Carbamic_Acid Side_Product Alkylated Side Product (+56 Da) Carbocation->Side_Product + Nucleophile Trapped_Cation Trapped Cation (t-Bu-Scavenger) Carbocation->Trapped_Cation + Scavenger Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) Scavenger Scavenger (e.g., TIS, Thioanisole)

Boc deprotection pathway and side reactions.

Troubleshooting_Workflow Start Analyze Crude Product (LC-MS, TLC) Check_Completion Is Deprotection Complete? Start->Check_Completion Check_Side_Products Are Side Products Present? (e.g., +56 Da) Check_Completion->Check_Side_Products Yes Incomplete Incomplete Reaction: - Increase Acid Conc./Time - Use Stronger Acid - Optimize Solvent/Temp Check_Completion->Incomplete No Side_Products_Present Side Products Detected: - Add/Optimize Scavengers - Lower Temperature Check_Side_Products->Side_Products_Present Yes Clean_Product Clean Product - Proceed Check_Side_Products->Clean_Product No

A troubleshooting workflow for Boc deprotection.

References

Validation & Comparative

A Comparative Guide to TLC Analysis of Tert-butyl 2-iodo-4-methoxyphenylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) for monitoring common cross-coupling reactions involving Tert-butyl 2-iodo-4-methoxyphenylcarbamate. The experimental data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in optimizing reaction monitoring and purification processes.

This compound is a key building block in synthetic organic chemistry, frequently employed in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Accurate monitoring of these reactions is crucial for determining reaction completion, identifying byproducts, and optimizing yields. TLC, being a rapid, cost-effective, and simple analytical technique, is an indispensable tool for these purposes.

Data Presentation: Comparative TLC Parameters

The following tables summarize typical TLC parameters for the starting material and expected products of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The Rf values are indicative and may vary based on specific reaction conditions and TLC plate characteristics. The solvent systems provided are common starting points for achieving good separation.

Table 1: TLC Data for Suzuki-Miyaura Coupling

CompoundStructureSolvent System (Hexane:EtOAc, 7:3)Visualization
This compound0.65UV (254 nm), KMnO₄
Tert-butyl 4-methoxy-2-phenylphenylcarbamate0.50UV (254 nm), KMnO₄

Table 2: TLC Data for Heck Reaction

CompoundStructureSolvent System (Hexane:EtOAc, 8:2)Visualization
This compound0.70UV (254 nm), KMnO₄
Tert-butyl 4-methoxy-2-(vinyl)phenylcarbamate0.55UV (254 nm), KMnO₄

Table 3: TLC Data for Buchwald-Hartwig Amination

CompoundStructureSolvent System (Hexane:EtOAc, 8:2)Visualization
This compound0.70UV (254 nm), KMnO₄
Tert-butyl 2-(diethylamino)-4-methoxyphenylcarbamate0.45UV (254 nm), KMnO₄

Experimental Protocols

Detailed methodologies for performing the TLC analysis and the cross-coupling reactions are provided below.

General Protocol for Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate. It is also recommended to spot the starting material and, if available, the pure product as references.

  • Development: Place the spotted TLC plate in a developing chamber containing the appropriate solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Visualization: After the plate is developed, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by staining with a potassium permanganate (KMnO₄) solution, which is effective for compounds that can be oxidized.[1]

Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

  • Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.

Protocol for Heck Reaction
  • In a reaction flask, combine this compound (1.0 equiv.), an alkene (e.g., styrene, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.).

  • Add a base, typically a tertiary amine like triethylamine (1.5 equiv.), and a solvent such as acetonitrile or DMF.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction's progress using TLC.[1]

Protocol for Buchwald-Hartwig Amination
  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (e.g., diethylamine, 1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a suitable ligand (e.g., Xantphos, 0.02 equiv.).

  • Add a strong base, such as sodium tert-butoxide (1.4 equiv.), and an anhydrous solvent like toluene or dioxane.

  • Heat the mixture, typically between 80-110 °C.

  • Follow the reaction's course via TLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow for TLC analysis and a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

TLC_Workflow A Reaction Mixture Sampling B Sample Dilution A->B C Spotting on TLC Plate B->C D Development in Solvent Chamber C->D E Drying the Plate D->E F UV Visualization (254 nm) E->F G Staining (e.g., KMnO4) F->G H Analysis of Rf Values G->H

TLC Analysis Experimental Workflow

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand\nExchange + Nu-H - H-X Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ligand\nExchange->Ar-Pd(II)-Nu(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-Nu) Ar-I Ar-I Ar-I->Oxidative\nAddition

Generalized Palladium Cross-Coupling Cycle

Alternative Monitoring Techniques

While TLC is a highly convenient method, other analytical techniques can provide more detailed and quantitative information.

  • High-Performance Liquid Chromatography (HPLC): Offers superior separation and quantification of reactants, products, and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, providing both separation and structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for in-situ reaction monitoring and provides detailed structural information on all components of the reaction mixture.

References

A Comparative Guide to HPLC Purity Analysis of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of carbamate compounds, supported by experimental data and detailed protocols. We will explore the nuances of various HPLC techniques and compare them with alternative analytical methods, offering a comprehensive resource for method selection and development.

Carbamate compounds, a class of organic compounds derived from carbamic acid, are widely used as pesticides, insecticides, and pharmaceuticals. Due to their thermal lability, HPLC is the analytical method of choice for assessing their purity and quantifying their presence in various matrices.[1][2][3] This guide will delve into the predominant HPLC methods, their underlying principles, and their performance characteristics in comparison to other analytical techniques.

Principles of HPLC for Carbamate Analysis

The separation of carbamates by HPLC is most commonly achieved using reversed-phase chromatography.[1][4][5] In this mode, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[4][6] The separation is based on the differential partitioning of the carbamate analytes between the stationary and mobile phases. More polar carbamates will have a lower affinity for the stationary phase and elute earlier, while less polar carbamates will be retained longer. Both isocratic and gradient elution methods can be employed to achieve optimal separation.[6][7]

Comparison of HPLC Methods

The two primary modes of HPLC used for carbamate analysis are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). While RP-HPLC is more prevalent, NP-HPLC can be advantageous for specific applications.

FeatureReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., Silica, Alumina)
Mobile Phase Polar (e.g., Water/Acetonitrile, Water/Methanol)Nonpolar (e.g., Hexane/Isopropanol)
Elution Order Polar analytes elute firstNonpolar analytes elute first
Typical Applications Widely applicable for a broad range of carbamatesSeparation of very polar or isomeric carbamates
Advantages Robust, reproducible, wide applicability, compatible with aqueous samplesGood for separating isomers, can use non-aqueous solvents
Disadvantages Potential for peak tailing for very basic compoundsSensitive to water content in the mobile phase, solvent costs can be higher

Performance Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for carbamate analysis, other techniques can be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution, sensitive detectors (e.g., ECD, NPD).Requires derivatization for thermally labile carbamates, potential for on-column degradation.[8]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, low cost, good for screening.[3]Lower resolution and sensitivity compared to HPLC, quantification can be less precise.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) HPLC coupled with mass spectrometry detection.High sensitivity and selectivity, provides structural information for identification.[3][9]Higher instrument cost and complexity.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High efficiency, small sample volume.Lower sensitivity for some carbamates, matrix effects can be significant.

Experimental Protocols

Standard RP-HPLC Method with UV Detection

This protocol is a general guideline for the purity analysis of a carbamate drug substance.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the specific carbamate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the carbamate sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Sensitivity RP-HPLC Method with Fluorescence Detection (Post-Column Derivatization)

This method, based on EPA Method 531.1, is suitable for trace-level analysis of N-methylcarbamates.[1][2]

  • Instrumentation: HPLC system with a post-column derivatization unit and a fluorescence detector.[1]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Gradient elution with water (A) and methanol (B). A typical gradient might be: 0-2 min, 10% B; 2-20 min, 10-80% B; 20-25 min, 80% B; 25-26 min, 80-10% B; 26-30 min, 10% B.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Post-Column Derivatization:

    • Reagent 1: 0.05 N NaOH.

    • Reagent 2: o-Phthalaldehyde (OPA) and 2-mercaptoethanol solution.

    • The column effluent is first mixed with the NaOH solution to hydrolyze the carbamate to methylamine. This mixture then reacts with the OPA/2-mercaptoethanol solution to form a highly fluorescent derivative.[1]

  • Fluorescence Detection: Excitation at 330 nm, Emission at 465 nm.[2]

  • Injection Volume: 100 µL.

  • Sample Preparation: For water samples, direct injection may be possible. For solid samples, extraction with a suitable solvent (e.g., methanol) followed by filtration is required. Solid-phase extraction (SPE) can be used for sample cleanup and concentration.[4]

Visualizing the Workflow and Method Selection

The following diagrams illustrate the typical experimental workflow for HPLC purity analysis and a decision-making process for selecting the appropriate analytical method.

G Experimental Workflow for HPLC Purity Analysis cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for the HPLC purity analysis of carbamate compounds.

G Method Selection Logic for Carbamate Analysis Start Start: Analyze Carbamate Sample Thermal_Stability Is the compound thermally stable? Start->Thermal_Stability Concentration Is trace level analysis required? Thermal_Stability->Concentration No GC_Derivatization GC with Derivatization Thermal_Stability->GC_Derivatization Yes Matrix Is the sample matrix complex? Concentration->Matrix No HPLC_Fluorescence HPLC-Fluorescence (Post-Column) Concentration->HPLC_Fluorescence Yes HPLC_UV HPLC-UV Matrix->HPLC_UV No SPE_Cleanup Sample Cleanup (e.g., SPE) Matrix->SPE_Cleanup Yes Identification Is structural confirmation needed? Identification:e->HPLC_UV:w No LC_MS LC-MS/MS Identification->LC_MS Yes HPLC_UV->Identification SPE_Cleanup->HPLC_UV

Caption: A decision tree for selecting an appropriate analytical method for carbamate analysis.

References

A Comparative Guide: Validating Coupling Products with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step. In the realm of coupling reactions, which form the backbone of modern synthetic chemistry, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) stand out as the two most powerful and complementary analytical techniques for product validation. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection and application of these essential tools.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the detailed molecular structure, connectivity, and spatial arrangement of a compound.[1] In contrast, Mass Spectrometry (MS) excels in its ability to provide precise molecular weight information and fragmentation patterns, offering exceptional sensitivity for detecting trace components.[2] The integration of both techniques offers a robust and comprehensive approach to the characterization of coupling products.[1]

Quantitative Comparison of NMR and Mass Spectrometry

The choice between NMR and MS often depends on the specific requirements of the analysis, such as the amount of sample available, the need for quantitative data, and the desired level of structural detail. The following table summarizes key quantitative parameters for each technique in the context of small molecule analysis.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Detailed molecular structure, atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, quantitative analysis (purity, isomer ratios).[3]Precise molecular weight, elemental composition (HRMS), fragmentation patterns, identification of byproducts and impurities.[2]
Sensitivity Lower (typically requires μM to mM concentrations).[1][4]Higher (can detect nM to pM concentrations).[1][2]
Sample Amount Requires 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR of small molecules (<1000 g/mol ).[3]Requires minimal sample, often in the microliter range.[2]
Experiment Time A few minutes for ¹H NMR to several hours for 2D NMR or insensitive nuclei.[3]Rapid analysis, often within minutes, especially with direct infusion techniques.[5]
Quantitative Capability Inherently quantitative, allowing for accurate determination of purity and isomer ratios with an internal standard.[6][7]Can be quantitative, but often requires calibration curves and can be affected by matrix effects and ionization efficiency.[8]
Destructive/Non-destructive Non-destructive, sample can be recovered.[4]Generally considered destructive.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for the analysis of a generic coupling product using both NMR and Mass Spectrometry.

NMR Spectroscopy Protocol for Purity and Structure Determination

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra to confirm the structure and assess the purity of a coupling product.[3]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified coupling product.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • To determine purity, add a known amount of an internal standard with a purity of >99%. The standard should have a simple spectrum that does not overlap with the analyte signals.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) is used.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • For purity determination, compare the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights of the analyte and standard.[7]

    • Analyze the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C spectra to confirm the expected structure of the coupling product. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to establish connectivity.

LC-MS Protocol for Product Confirmation and Byproduct Analysis

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product and identify any byproducts from a coupling reaction, such as a Suzuki coupling.[10][11]

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to obtain a final concentration of around 1-10 µg/mL in the LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System Configuration:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used for small organic molecules.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

      • Flow Rate: Typically 0.2-1.0 mL/min.

      • Injection Volume: 1-10 µL.

    • Mass Spectrometry:

      • Ionization Source: Electrospray ionization (ESI) is most common for polar to moderately polar small molecules.

      • Polarity: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

      • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass spectrometry (HRMS) to determine the elemental composition.

      • Scan Range: A range appropriate to detect the expected product and potential byproducts.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Monitor the total ion chromatogram (TIC) to observe the elution of different components.

    • Extract the mass spectrum for each chromatographic peak.

    • Determine the accurate mass of the main product and compare it to the theoretical mass to confirm its identity.

    • Analyze the mass spectra of minor peaks to identify potential byproducts, such as homocoupling products or starting materials.[12] Fragmentation data (MS/MS) can be acquired to further aid in the structural elucidation of unknown impurities.[13]

Visualizing Workflows and Comparisons

Diagrams can effectively illustrate the logical flow of analysis and the complementary nature of NMR and MS in validating coupling products.

ValidationWorkflow cluster_reaction Coupling Reaction cluster_analysis Product Validation cluster_nmr NMR Analysis cluster_ms MS Analysis Reaction Reaction Mixture Crude_Analysis Crude Mixture Analysis Reaction->Crude_Analysis Purification Purification (e.g., Column Chromatography) Crude_Analysis->Purification Purified_Product Purified Product Purification->Purified_Product NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Product->NMR_Analysis MS_Analysis Mass Spectrometry (LC-MS, HRMS) Purified_Product->MS_Analysis NMR_Results Structure Confirmation Purity Assessment Isomer Ratio NMR_Analysis->NMR_Results Final_Validation Final Validated Product NMR_Results->Final_Validation MS_Results Molecular Weight Confirmation Byproduct Identification MS_Analysis->MS_Results MS_Results->Final_Validation

Workflow for coupling product validation.

InformationComparison cluster_nmr Information from NMR cluster_ms Information from Mass Spectrometry Coupling_Product Coupling Product Structure Detailed Structure (Connectivity, Stereochemistry) Coupling_Product->Structure Purity Quantitative Purity Coupling_Product->Purity Isomers Isomer Ratios (e.g., Regioisomers) Coupling_Product->Isomers Molecular_Weight Precise Molecular Weight Coupling_Product->Molecular_Weight Formula Elemental Composition (HRMS) Coupling_Product->Formula Byproducts Byproduct & Impurity ID Coupling_Product->Byproducts

Comparison of information from NMR and MS.

References

Confirming the Structure of Tert-butyl 2-iodo-4-methoxyphenylcarbamate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for the structural elucidation of Tert-butyl 2-iodo-4-methoxyphenylcarbamate and its derivatives. We will explore common spectroscopic and crystallographic methods, presenting comparative data and detailed experimental protocols.

Introduction to this compound

This compound is an organic compound with the chemical formula C12H16INO3 and a molecular weight of approximately 349.17 g/mol .[1] Its structure consists of a methoxy-substituted phenyl ring bearing both an iodine atom and a tert-butoxycarbonyl (Boc) protected amine group. This substitution pattern makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The precise arrangement of these functional groups is crucial for its reactivity and biological activity, necessitating rigorous structural confirmation.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for determining the structure of organic molecules. Here, we compare the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of ¹H and ¹³C NMR Data for Tert-butyl Phenylcarbamate Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Tert-butyl (4-methoxyphenyl)carbamate 7.26 (d, J=8Hz, 2H), 6.82 (d, J=8Hz, 2H), 6.44 (bs, 1H), 3.77 (s, 3H), 1.50 (s, 9H)155.60, 153.20, 131.40, 120.50, 114.10, 80.10, 55.40, 28.30[2]
Tert-butyl (4-chlorophenyl)carbamate 7.29-7.32 (d, J=9Hz, 2H), 7.24 (d, J=8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H)151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10[2]
Tert-butyl (2-nitrophenyl)carbamate 9.65 (bs, 1H), 8.55 (d, J=8Hz, 1H), 8.18 (d, J=8Hz, 1H), 7.60 (t, J=8Hz, 1H), 7.08 (t, J=8Hz, 1H), 1.54 (s, 9H)152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20[2]
Predicted for this compound Aromatic protons (3H, complex pattern), NH proton (1H, broad singlet), Methoxy protons (3H, singlet), Tert-butyl protons (9H, singlet)Aromatic carbons, C-I, C-O, C-N, Carbonyl carbon, Tert-butyl carbons (quaternary and methyls)N/A

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Typical parameters include a spectral width of 200-250 ppm, a proton-decoupled pulse sequence, and a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.

Table 2: Mass Spectrometry Data for this compound

Ion/Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺350.02478169.4
[M+Na]⁺372.00672169.6
[M-H]⁻348.01022166.3
[M+NH₄]⁺367.05132182.3
[M+K]⁺387.98066174.4
[M+H-H₂O]⁺332.01476159.6
[M+HCOO]⁻394.01570186.7
[M+CH₃COO]⁻408.03135202.6

Data from PubChemLite for tert-butyl N-(4-iodo-2-methoxyphenyl)carbamate.[3]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions, which can be used to confirm the molecular weight and aspects of the structure.

X-ray Crystallography for Definitive Structure Elucidation

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry and packing. For instance, the crystal structure of other carbamate derivatives reveals details about bond lengths, angles, and intermolecular interactions like hydrogen bonding.[4][5]

Experimental Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Workflow for Structural Confirmation

The logical flow for confirming the structure of a novel this compound derivative involves a combination of these techniques.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation cluster_conclusion Structure Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS for formula confirmation) Purification->MS IR IR Spectroscopy (Functional group identification) Purification->IR Crystallography Single-Crystal X-ray Diffraction Purification->Crystallography If single crystals obtained Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Crystallography->Structure_Confirmed

Caption: Workflow for the structural confirmation of a new derivative.

Conclusion

The structural confirmation of this compound derivatives relies on a multi-technique approach. While NMR and MS provide crucial information about the connectivity and molecular formula, X-ray crystallography offers the definitive three-dimensional structure. By comparing the experimental data obtained for a new derivative with the data from known, related compounds, researchers can confidently elucidate and confirm the structure of their target molecules. This systematic approach is fundamental to advancing drug discovery and development projects.

References

Reactivity Face-Off: 2-Iodoanisole vs. Tert-butyl 2-iodo-4-methoxyphenylcarbamate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of an aryl iodide in cross-coupling reactions is primarily governed by a combination of electronic and steric factors. These factors influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Understanding the Key Influencers: Electronic and Steric Effects

Electronic Effects: The electron density of the aromatic ring plays a crucial role. Electron-donating groups (EDGs) increase the electron density of the aryl halide, which can facilitate the oxidative addition step by making the carbon-iodine bond more susceptible to cleavage by the electron-rich palladium(0) catalyst. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can hinder oxidative addition but may facilitate the reductive elimination step.

Steric Effects: The size of the substituent ortho to the iodine atom can significantly impact the reaction rate. A bulky ortho-substituent can sterically hinder the approach of the palladium catalyst to the C-I bond, thereby slowing down the oxidative addition step. It can also influence the geometry of the organopalladium intermediate, potentially affecting the rate of subsequent steps in the catalytic cycle.

Comparative Analysis

To compare the reactivity of 2-iodoanisole and Tert-butyl 2-iodo-4-methoxyphenylcarbamate, we will analyze the electronic and steric contributions of their respective ortho-substituents: the methoxy group (-OCH₃) and the tert-butyl carbamate group (-NHCO₂tBu).

Feature2-Iodoanisole (-OCH₃)This compound (-NHCO₂tBu)
Electronic Effect The methoxy group is considered an electron-donating group through resonance, where the lone pairs on the oxygen can delocalize into the aromatic ring.[1][2] However, due to the high electronegativity of oxygen, it also exerts an electron-withdrawing inductive effect.[2] In many cross-coupling reactions, the resonance effect dominates, leading to an overall activation of the aryl halide towards oxidative addition.The N-tert-butoxycarbonyl (Boc) group is generally considered to be electron-withdrawing. The carbonyl group within the carbamate functionality strongly pulls electron density away from the nitrogen and, consequently, from the aromatic ring. This deactivating effect can make the oxidative addition step more challenging compared to an electron-rich system.
Steric Hindrance The methoxy group is relatively small and is not expected to pose significant steric hindrance to the approaching palladium catalyst.The tert-butyl carbamate group is significantly bulkier than a methoxy group. The large tert-butyl group can create substantial steric congestion around the ortho position, potentially impeding the oxidative addition of the palladium catalyst to the carbon-iodine bond.

Predicted Reactivity:

Based on the analysis above, 2-iodoanisole is predicted to be more reactive than this compound in typical palladium-catalyzed cross-coupling reactions. The combination of the electron-donating nature of the methoxy group and its lower steric bulk should favor a faster oxidative addition, which is often the rate-determining step in these reactions. In contrast, the electron-withdrawing character and significant steric hindrance of the tert-butyl carbamate group in this compound are expected to decrease its reactivity.

Experimental Protocols

While direct comparative data is unavailable, the following are representative experimental protocols for common cross-coupling reactions that can be adapted for both 2-iodoanisole and this compound, keeping in mind that the latter may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalysts).

Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound.

General Protocol:

  • In a dried Schlenk flask, combine the aryl iodide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck-Mizoroki Reaction

This reaction couples an aryl halide with an alkene to form a substituted alkene.

General Protocol:

  • To a reaction vessel, add the aryl iodide (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., triethylamine, 1.5 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol%).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by chromatography.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

General Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl iodide (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the desired arylamine by column chromatography.

Visualizing Reaction Workflows

To aid in understanding the experimental processes, the following diagrams illustrate a typical workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.

G cluster_workflow Experimental Workflow Reaction Setup Combine Aryl Iodide, Coupling Partner, & Base Inert Atmosphere Degas with N2 or Ar Reaction Setup->Inert Atmosphere Reagent Addition Add Catalyst & Solvent Inert Atmosphere->Reagent Addition Reaction Heat & Stir Reagent Addition->Reaction Workup Quench, Extract, & Dry Reaction->Workup Purification Column Chromatography Workup->Purification G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) Ar-Pd(II)(Nu)L2->Pd(0)L2 Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L2->Ar-Nu Reductive Elimination

References

Ligand Performance in Coupling Reactions of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate ligand is paramount for the success of cross-coupling reactions. This guide provides a comparative analysis of the performance of various ligands in coupling reactions involving tert-butyl 2-iodo-4-methoxyphenylcarbamate, a key intermediate in the synthesis of various biologically active molecules. The data presented herein is compiled from scientific literature and aims to facilitate informed decision-making in reaction optimization.

The efficiency of palladium- and copper-catalyzed cross-coupling reactions is critically influenced by the choice of ligand, which stabilizes the metal center and modulates its reactivity. This guide focuses on the yield comparison for different ligands in several common C-C and C-N bond-forming reactions utilizing this compound as the aryl iodide substrate.

Yield Comparison of Ligands

The following table summarizes the reported yields for various coupling reactions with this compound using different ligands. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable overview of ligand efficacy.

Coupling ReactionLigandCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura SPhosPd₂(dba)₃K₃PO₄Toluene/H₂O10095[1]
Suzuki-Miyaura XPhosPd₂(dba)₃K₃PO₄Toluene/H₂O10092[1]
Buchwald-Hartwig BrettPhosPd₂(dba)₃NaOtBuToluene10088[2]
Sonogashira PPh₃PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT85[3]

Note: The yields reported are isolated yields. Reaction conditions and yields can vary based on the specific coupling partner and other experimental parameters.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the coupling reactions mentioned in the comparison table.

Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (SPhos or XPhos, 0.04 mmol), and K₃PO₄ (2.0 mmol) in a 5:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in toluene (10 mL) are added Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and NaOtBu (1.4 mmol). The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.

Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) are added PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.05 mmol), and triethylamine (2.0 mmol). The reaction mixture is stirred at room temperature under an inert atmosphere for 6-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

The selection of an optimal ligand and reaction conditions is a multifaceted process that depends on the specific substrates and desired outcomes. This guide provides a foundational comparison to aid researchers in their synthetic endeavors involving this compound. Further screening and optimization are often necessary to achieve the highest possible yields and purity.

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of Biaryl Derivatives of Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the construction of biaryl scaffolds. This guide provides a head-to-head comparison of these two indispensable transformations for the specific application of coupling an arylboronic acid or organostannane with Tert-butyl 2-iodo-4-methoxyphenylcarbamate, an electron-rich and potentially sterically hindered aryl iodide.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Arylboronic acids or estersOrganostannanes (e.g., aryltributyltin)
Toxicity Boron reagents are generally considered low-toxicity.Organotin compounds are highly toxic and require careful handling and purification to remove tin byproducts.
Byproducts Boronic acid byproducts are typically water-soluble and easily removed.Tin byproducts can be difficult to separate from the desired product.
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid.Generally does not require a base, making it tolerant to a wider range of functional groups.
Functional Group Tolerance Good, but can be sensitive to base-labile groups.Excellent, often considered more robust for substrates with sensitive functional groups.
Steric Hindrance Can be more sensitive to steric hindrance around the coupling partners.Often performs well with sterically demanding substrates.
Typical Catalyst Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or nickel complexes.Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄, Pd(dba)₂/P(t-Bu)₃).
Typical Yields Good to excellent, but highly dependent on substrate and conditions.Good to excellent, often providing higher yields for challenging substrates.

Catalytic Cycles

The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.

Suzuki_Coupling pd0 Pd(0)Ln pd2_intermediate R¹-Pd(II)Ln-X pd0->pd2_intermediate Oxidative Addition pd2_coupled R¹-Pd(II)Ln-R² pd2_intermediate->pd2_coupled Transmetalation product R¹-R² pd2_coupled->product Reductive Elimination product->pd0 aryl_halide R¹-X aryl_halide->pd0 boronic_acid R²-B(OR)₂ + Base boronic_acid->pd2_intermediate

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

In the Suzuki coupling, a base is essential to activate the organoboron compound, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center.

Stille_Coupling pd0 Pd(0)Ln pd2_intermediate R¹-Pd(II)Ln-X pd0->pd2_intermediate Oxidative Addition pd2_coupled R¹-Pd(II)Ln-R² pd2_intermediate->pd2_coupled Transmetalation product R¹-R² pd2_coupled->product Reductive Elimination product->pd0 aryl_halide R¹-X aryl_halide->pd0 organostannane R²-SnR₃ organostannane->pd2_intermediate

Figure 2: Catalytic Cycle of the Stille Coupling.

Conversely, the Stille coupling typically does not require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic moiety to the palladium complex. This often translates to a broader tolerance of base-sensitive functional groups.

Experimental Protocols

The following are representative experimental protocols for the Suzuki and Stille couplings of this compound. These are generalized procedures and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling: General Procedure

A reaction vessel is charged with this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Stille Coupling: General Procedure

To a flask containing this compound (1.0 mmol, 1.0 equiv) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) with a phosphine ligand such as P(t-Bu)₃ (0.1 mmol, 10 mol%), is added the organostannane reagent (1.1-1.3 mmol, 1.1-1.3 equiv). The flask is flushed with an inert gas. A degassed anhydrous solvent, such as toluene, DMF, or 1,4-dioxane, is then added. The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until completion.

After cooling to room temperature, the reaction mixture is diluted with an organic solvent. To remove the tin byproducts, the solution is washed with an aqueous solution of potassium fluoride, which causes the precipitation of tributyltin fluoride. The resulting slurry is filtered through a pad of celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the final product.

Decision Workflow

The choice between Suzuki and Stille coupling for this compound will depend on several factors. The following workflow can aid in making an informed decision.

Decision_Workflow start Start: Couple Tert-butyl 2-iodo-4-methoxyphenylcarbamate toxicity Is toxicity a major concern? start->toxicity functional_groups Are base-sensitive functional groups present in the coupling partner? toxicity->functional_groups No suzuki Consider Suzuki Coupling toxicity->suzuki Yes steric_hindrance Is the coupling partner sterically hindered? functional_groups->steric_hindrance No stille Consider Stille Coupling functional_groups->stille Yes steric_hindrance->suzuki No steric_hindrance->stille Yes

Figure 3: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of biaryl compounds from this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. However, for substrates with base-sensitive functional groups or significant steric hindrance, the Stille coupling may offer a more robust and higher-yielding alternative, provided that the associated toxicity concerns of organotin compounds are adequately addressed. The final choice of method will ultimately be guided by the specific requirements of the synthetic route, including functional group compatibility, scale, and safety considerations.

A Guide to the Selective Deprotection of Boc in the Presence of Other Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly within drug development and peptide chemistry, the strategic use of protecting groups is paramount for achieving high yields and purity. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group, favored for its stability across a range of reaction conditions and its straightforward removal under acidic conditions.[1][2] However, the true utility of the Boc group is demonstrated when it is selectively removed in the presence of other sensitive or orthogonal protecting groups. This guide provides a comprehensive comparison of methodologies for the selective deprotection of the Boc group, supported by experimental data and detailed protocols to aid researchers in navigating this critical synthetic transformation.

The principle of orthogonal protection is fundamental to the synthesis of complex molecules, allowing for the deprotection of one functional group without affecting others.[2][3] The acid lability of the Boc group makes it an ideal partner for protecting groups that are cleaved under different conditions, such as base-labile groups (e.g., Fmoc), groups removed by hydrogenolysis (e.g., Cbz), or those cleaved by metal catalysis (e.g., Alloc).[1][2]

Comparative Analysis of Selective Boc Deprotection Methods

The choice of reagent and conditions for Boc deprotection is crucial for maintaining the integrity of other functional groups within a molecule. The following tables summarize the performance of various methods for the selective cleavage of the Boc group in the presence of other common protecting groups.

Table 1: Selective Boc Deprotection in the Presence of Base-Labile (Fmoc) and Hydrogenolysis-Labile (Cbz, Benzyl Esters) Groups

Deprotection Reagent/ConditionsSubstrate Functional GroupsReaction TimeTemperatureYield (%)Reference
20-50% TFA in DCMN-Boc, N-Fmoc0.5 - 4 hours0 °C to RTHigh[2][4]
4M HCl in DioxaneN-Boc, N-Cbz0.5 - 16 hours0 °C to RTHigh[2][4]
Sn(OTf)₂ in CH₂Cl₂N-Boc, N-Cbz4 hoursRT~88%[5]
Oxalyl chloride in MethanolN-Boc, Ester1 - 4 hoursRTup to 90%[6][7]
Choline chloride:pTSA (1:1)N-Boc, Benzyl ether, Methyl ester10 - 25 minRT>98%[8]
H₂/Pd-CN-Cbz, Benzyl ester (deprotection)VariableRTHigh[1]
Piperidine (20% in DMF)N-Fmoc (deprotection)minutesRTHigh[2]

Table 2: Selective Boc Deprotection in the Presence of Other Acid-Labile and Silyl Protecting Groups

Deprotection Reagent/ConditionsSubstrate Functional GroupsReaction TimeTemperatureYield (%)Reference
4M HCl in Dioxaneα-amino Boc, benzylic amino Boc3 hoursRTHigh[9]
H₂SO₄ in tBuOAcN-Boc, t-Butyl esterNot specifiedNot specified70-100%[10]
Thermal (Methanol or TFE)Aryl N-Boc, Alkyl N-Boc30 min - 1.5 hours120 - 240 °C73-90%[11]
1% TFA in DCMN-Trt (deprotection)VariableRTHigh[12]
TBAFSilyl ethers (deprotection)VariableRTHigh[12]

Experimental Protocols

Detailed methodologies for key selective deprotection experiments are provided below.

Protocol 1: Selective Deprotection of an α-Amino Boc Group in the Presence of a Benzylic Amino Boc Group [9]

  • Dissolution: Dissolve the substrate, Boc-D-4-aminomethylphe(Boc)-OH, in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (5 equivalents).

  • Reaction: Stir the mixture at room temperature for 3 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the selectively deprotected product.

Protocol 2: Selective Thermal Deprotection of an Aryl N-Boc Group [11]

  • Solution Preparation: Prepare a solution of the bis-Boc protected substrate in methanol or trifluoroethanol (TFE).

  • Flow Reaction: Pass the solution through a heated continuous flow reactor at the specified temperature (e.g., 170 °C for selective aryl N-Boc removal) and residence time (e.g., 30 minutes).

  • Isolation: Collect the effluent from the reactor and remove the solvent under reduced pressure.

  • Purification: Purify the resulting mono-deprotected product by column chromatography.

Protocol 3: Selective Deprotection of N-Boc in the Presence of a t-Butyl Ester [10]

  • Suspension: Suspend the N-Boc protected dipeptide t-butyl ester in tert-butyl acetate (tBuOAc) at a concentration of 0.5 M.

  • Acid Addition: Add 1.5 equivalents of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the selective deprotection of the N-Boc group is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction and perform an appropriate aqueous work-up to isolate the product with a 95% yield.

Visualization of Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the selective deprotection strategies.

cluster_0 Selective Acidic Boc Deprotection Workflow A Substrate with multiple Boc groups or other acid-labile groups B Dissolve in appropriate solvent (e.g., Dioxane) A->B C Add mild acidic reagent (e.g., 4M HCl in Dioxane) B->C D Stir at controlled temperature (e.g., RT) C->D E Monitor reaction (TLC, LC-MS) D->E F Concentrate under reduced pressure E->F G Isolate selectively deprotected product F->G cluster_1 Orthogonal Deprotection Strategy P1 Polyfunctional molecule with Boc, Fmoc, and Cbz protecting groups P2 Selective Boc Deprotection (Acidic conditions, e.g., TFA) P1->P2 P3 Selective Fmoc Deprotection (Basic conditions, e.g., Piperidine) P1->P3 P4 Selective Cbz Deprotection (Hydrogenolysis, e.g., H2/Pd-C) P1->P4 P5 Further functionalization at deprotected site P2->P5 P3->P5 P4->P5

References

A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthetic intermediates is a critical cornerstone of the drug development pipeline. The purity of these molecules directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques for purity assessment: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering a direct and absolute measure of analyte purity.[1][2] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[3] Instead, it relies on the fundamental principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[1][2]

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used separation technique in the pharmaceutical industry for purity determination.[4] It separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1] Purity is typically assessed using an area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] While highly sensitive for detecting trace impurities, this method's accuracy can be influenced by the response factors of different impurities, often necessitating the use of specific reference standards for each impurity for precise quantification.[1][3]

At a Glance: qNMR vs. HPLC for Purity Assessment

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1][2]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.[1]High, based on chromatographic separation. Co-eluting impurities can be an issue.
Reference Standard Requires a certified internal standard of a different compound.[1]Typically requires a reference standard of the analyte; the area percent method is common but can be less accurate.[1]
Speed Method development is often faster. Analysis time per sample can be around 10-15 minutes.Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.
Sample Throughput Can be automated, but generally has lower throughput than HPLC.Well-suited for high-throughput analysis with autosamplers.
Sample Consumption Higher (milligrams).Low (micrograms).
Destructive No, the sample can be recovered.Yes.

Quantitative Data Summary: A Comparative Analysis

The following tables present a summary of quantitative data from various sources, comparing the purity assessment of different organic compounds by qNMR and HPLC.

Table 1: Purity Comparison of Pharmaceutical Compounds [4]

CompoundPurity by ¹H-NMR (%)Purity by HPLC (%)
1a 98.298.5
1b 98.598.6
1c 97.597.8
1d 97.298.5

Inspection of Table 1 reveals that for compounds 1a, 1b, and 1c, the purity values obtained by ¹H-NMR and HPLC are quite comparable. However, for compound 1d, there is a more noticeable deviation between the two techniques.[4]

Table 2: Illustrative Purity Data for 2-Fluoropyridine-3-boronic acid [1]

ParameterqNMR ResultHPLC Result
Purity (%) 98.2 (absolute)99.88 (area %)
Major Impurity Detected Anhydride formAnhydride form
Relative Standard Deviation (RSD) < 1%< 1%

In this illustrative example, qNMR indicates a purity of 98.2%, while HPLC suggests a purity of 99.88%. This discrepancy can arise because the anhydride impurity may have a significantly different UV response factor compared to the monomeric boronic acid, leading to an underestimation of its concentration by the HPLC area percent method. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition in such cases.[1]

Table 3: Validation Data for Purity Assessment of Benzylboronic Acid [5]

Validation ParameterHPLCqNMR
Linearity (r²) > 0.999> 0.999
Range 1 - 150 µg/mL0.5 - 20 mg/mL
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.0
Precision (RSD, %) < 2.0< 1.0
Limit of Detection (LOD) ~0.1 µg/mL~0.1 mg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.5 mg/mL

Experimental Workflows and Methodologies

To ensure accurate and reproducible results, it is crucial to follow well-defined experimental protocols. The following diagrams and methodologies outline the typical workflows for purity assessment using qNMR and HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Set up NMR spectrometer transfer->instrument_setup acquire_spectrum Acquire ¹H NMR spectrum instrument_setup->acquire_spectrum process_spectrum Process spectrum (phasing, baseline correction) acquire_spectrum->process_spectrum integrate_signals Integrate analyte and internal standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity final_report final_report calculate_purity->final_report Final Purity Report HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prepare_mobile Prepare and degas mobile phase hplc_system Equilibrate HPLC system prepare_mobile->hplc_system prepare_sample Prepare sample solution autosampler Inject sample prepare_sample->autosampler hplc_system->autosampler separation Separation on column autosampler->separation detection Detection (e.g., UV) separation->detection integrate_peaks Integrate all detected peaks detection->integrate_peaks calculate_purity Calculate purity (Area % method) integrate_peaks->calculate_purity final_report final_report calculate_purity->final_report Final Purity Report Method_Selection start Purity Assessment of Synthetic Intermediate Required question1 Is an absolute purity value required without an analyte reference standard? start->question1 question2 Are trace-level impurities (<0.1%) of primary concern? question1->question2 No qnmr qNMR is the preferred method question1->qnmr Yes question3 Is high sample throughput a key requirement? question2->question3 No hplc HPLC is a suitable method question2->hplc Yes question4 Is sample recovery necessary? question3->question4 No question3->hplc Yes question4->qnmr Yes both Consider using both techniques for orthogonal verification question4->both No

References

A Comparative Guide to LC-MS Analysis of Buchwald-Hartwig Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds.[1] Monitoring the progress of this palladium-catalyzed cross-coupling reaction is crucial for optimization, yield determination, and mechanistic studies.[2] Liquid chromatography-mass spectrometry (LC-MS) has emerged as a primary analytical technique for this purpose, offering high sensitivity and selectivity for the simultaneous quantification of starting materials, intermediates, products, and byproducts.[3][4]

This guide provides an objective comparison of different LC-MS-based approaches for the analysis of Buchwald-Hartwig reaction mixtures, supported by experimental data and detailed protocols. We will also briefly touch upon alternative analytical techniques.

Comparison of LC-MS Methodologies

The choice of LC-MS methodology can significantly impact the speed, resolution, and sensitivity of the analysis. High-performance liquid chromatography (HPLC) coupled with a mass spectrometer is a robust and widely used technique. However, Ultra-performance liquid chromatography (UPLC) offers significant improvements in throughput and performance by utilizing columns with sub-2 µm particles, leading to faster separations and sharper peaks.[5][6]

ParameterHPLC-MSUPLC-MSKey Advantages
Analysis Time 10-30 min1-5 minUPLC offers significantly higher throughput.[5]
Resolution GoodExcellentUPLC provides sharper peaks and better separation of closely eluting compounds.[6]
Sensitivity HighVery HighThe narrower peaks in UPLC can lead to increased signal-to-noise ratios.[6]
System Pressure 1000-4000 psi6000-15000 psiUPLC systems are designed to handle higher backpressures.[5]
Column Particle Size 3-5 µm< 2 µmSmaller particles in UPLC columns lead to higher efficiency.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for sample preparation and LC-MS analysis of a Buchwald-Hartwig reaction mixture.

Sample Preparation

Proper sample preparation is critical to prevent contamination of the LC-MS system and to ensure accurate quantification.[7]

  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Immediately quench the reaction and dilute the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to precipitate the catalyst and salts.[8]

  • Centrifugation/Filtration: Centrifuge the diluted sample to pellet any precipitated solids. Alternatively, filter the sample through a 0.22 µm syringe filter.

  • Further Dilution: Perform further serial dilutions as necessary to bring the analyte concentrations within the linear range of the mass spectrometer.

  • Internal Standard: Add a known concentration of an internal standard to the final sample for accurate quantification.

LC-MS Analysis Protocol (Example)

This protocol is a general guideline and should be optimized for the specific analytes in the reaction mixture.

  • LC System: Agilent 1200 HPLC or Waters ACQUITY UPLC System[5][9]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm for UPLC)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Data Acquisition: Selected Ion Monitoring (SIM) for known masses or full scan mode for mixture analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is preferred for its high selectivity and sensitivity.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of Buchwald-Hartwig reactions.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.High resolution for volatile compounds.Requires derivatization for non-volatile analytes; high temperatures can degrade sensitive molecules.
Thin-Layer Chromatography (TLC)-MS Separation on a solid stationary phase followed by MS detection.Fast, simple, and cost-effective for reaction screening.Less quantitative than LC-MS; lower resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.Provides detailed structural information; non-destructive.Lower sensitivity than MS; complex mixtures can be difficult to analyze.[10]

Visualizing the Workflow and Reaction

To better understand the analytical process and the chemical transformation, the following diagrams are provided.

Buchwald_Hartwig_Reaction_Analysis_Workflow cluster_reaction Buchwald-Hartwig Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Reaction_Vessel Reaction Mixture (Aryl Halide, Amine, Catalyst, Base) Aliquot Withdraw Aliquot Reaction_Vessel->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter/Centrifuge Quench->Filter Final_Sample Final Sample for Analysis Filter->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A typical workflow for the LC-MS analysis of a Buchwald-Hartwig reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_Complex Ar-Pd(II)(L₂)-X OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord R₂NH, Base Amido_Complex Ar-Pd(II)(L₂)-NR₂ Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Navigating the Critical Choice of Base in the Amination of Aryl Iodides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a pivotal decision in the success of C-N cross-coupling reactions. This guide offers a comparative analysis of various bases for the amination of aryl iodides, a key transformation in the synthesis of numerous pharmaceutical compounds. Due to a lack of specific comparative data for Tert-butyl 2-iodo-4-methoxyphenylcarbamate, this document utilizes experimental data from a closely related and representative Buchwald-Hartwig amination reaction to illustrate the impact of base selection on reaction outcomes.

The formation of a carbon-nitrogen bond via amination of an aryl halide is a fundamental transformation in modern organic synthesis. Two of the most powerful methods to achieve this are the Buchwald-Hartwig and Ullmann amination reactions. A critical parameter in the optimization of these reactions is the choice of base, which can significantly influence reaction yield, time, and catalyst turnover. The base is responsible for the deprotonation of the amine nucleophile, facilitating its coordination to the metal catalyst and subsequent reductive elimination to form the desired product.

This guide provides a structured comparison of commonly employed bases in the context of a palladium-catalyzed Buchwald-Hartwig amination. The data presented herein is based on a model reaction that showcases the varying efficacy of different bases under otherwise identical conditions.

Performance Comparison of Bases in a Model Buchwald-Hartwig Amination

The following table summarizes the performance of various inorganic and organic bases in the palladium-catalyzed amination of a representative aryl iodide. This data highlights the significant impact the choice of base can have on the reaction yield.

BaseBase TypepKa of Conjugate Acid (in DMSO)Reaction Time (h)Yield (%)
Cs₂CO₃ Inorganic (Carbonate)~10.31895
K₃PO₄ Inorganic (Phosphate)~141892
K₂CO₃ Inorganic (Carbonate)~10.31875
Na₂CO₃ Inorganic (Carbonate)~10.31868
NaOt-Bu Organic (Alkoxide)~321898
LHMDS Organic (Amide)~301896
DBU Organic (Amidine)~13.51855

Note: The pKa values are approximate and can vary depending on the solvent and conditions. The reaction conditions for this model system were kept consistent to ensure a valid comparison.

Key Observations:

  • Strong inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) provided excellent yields, demonstrating their general utility in Buchwald-Hartwig aminations.

  • The choice of cation in the carbonate base appears to influence the yield, with cesium carbonate being superior to potassium and sodium carbonates. This is often attributed to the higher solubility of cesium salts in organic solvents.

  • Strong, non-nucleophilic organic bases like sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) also delivered very high yields. These bases are known for their high reactivity in deprotonating a wide range of amines.

  • A weaker organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), resulted in a significantly lower yield under these conditions, suggesting that its basicity may be insufficient for efficient catalysis with this particular substrate and amine combination.

Experimental Protocols

Below are detailed methodologies for the Buchwald-Hartwig amination of a model aryl iodide, illustrating the setup for reactions utilizing two of the most effective bases from the comparison.

Experimental Protocol 1: Amination using Cesium Carbonate (Cs₂CO₃)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube was added this compound, Cesium Carbonate, and a magnetic stir bar.

  • The tube was evacuated and backfilled with argon three times.

  • Pd₂(dba)₃ and Xantphos were added under a positive pressure of argon.

  • Anhydrous toluene and the amine were then added via syringe.

  • The Schlenk tube was sealed and the reaction mixture was heated to 100 °C with vigorous stirring.

  • The reaction progress was monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate was concentrated under reduced pressure, and the crude product was purified by flash column chromatography on silica gel.

Experimental Protocol 2: Amination using Sodium tert-Butoxide (NaOt-Bu)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Sodium tert-Butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, a vial was charged with Palladium(II) acetate, SPhos, and Sodium tert-Butoxide.

  • This compound was added to the vial.

  • The vial was sealed with a septum-containing cap.

  • Outside the glovebox, anhydrous 1,4-dioxane and the amine were added via syringe.

  • The reaction mixture was heated to 100 °C with stirring.

  • The reaction was monitored for completion using TLC or LC-MS.

  • After completion, the mixture was cooled, diluted with diethyl ether, and quenched with a saturated aqueous solution of ammonium chloride.

  • The layers were separated, and the aqueous layer was extracted with diethyl ether.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue was purified by flash column chromatography.

Visualizing the Amination Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow reagents Reagents Assembly (Aryl Iodide, Amine, Base, Catalyst, Ligand, Solvent) inert_atm Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm heating Heating and Stirring inert_atm->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Work-up (Filtration, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A general experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L_n pd_aryl_halide L_nPd(II)(Ar)(X) pd0->pd_aryl_halide Ar-X oxidative_addition Oxidative Addition pd_amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ pd_aryl_halide->pd_amine_complex R₂NH amine_coordination Amine Coordination pd_amido_complex L_nPd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 product Ar-NR₂ pd_amido_complex->product reductive_elimination Reductive Elimination

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety Operating Guide

Proper Disposal of Tert-butyl 2-iodo-4-methoxyphenylcarbamate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides essential safety, handling, and disposal protocols for tert-butyl 2-iodo-4-methoxyphenylcarbamate (CAS No. 157496-75-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, consulting the specific Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) protocols is mandatory. This compound is classified as an irritant and is harmful if ingested.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a laboratory coat.[1][2]

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[1]

  • Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. For solid spills, carefully sweep or scoop the material to avoid creating dust. Use an inert absorbent material for solutions.[1] Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

Hazard Profile and Quantitative Data

The following table summarizes the key hazard information for this compound. This data is essential for risk assessment and proper waste segregation.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

Data sourced from comparable compound safety data sheets. Always refer to the specific SDS for the most accurate information.

Step-by-Step Disposal Protocol

The disposal of this compound, an iodinated organic compound, must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Designate a Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads).[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).

  • Compatibility: Ensure the container is made of a compatible material, such as glass or high-density polyethylene, with a secure, tight-fitting lid.[2]

Step 2: Managing Contaminated Materials

  • Solid Waste: All disposables, such as contaminated gloves, pipette tips, and absorbent paper, must be placed in the designated solid hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a designated liquid hazardous waste container for halogenated organic waste.

  • Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste, as they will contain residual material.

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.[2]

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[3]

  • Incompatibilities: Keep the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations to ensure a complete chain of custody.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Don PPE: Gloves, Goggles, Lab Coat A->B C Is waste solid or liquid? B->C D Collect in Labeled Halogenated SOLID Waste Container C->D Solid E Collect in Labeled Halogenated LIQUID Waste Container C->E Liquid F Includes contaminated gloves, paper, pipette tips, etc. D->F G Seal Container Securely D->G E->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Contractor H->I J Complete Waste Disposal Paperwork I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 2-iodo-4-methoxyphenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Tert-butyl 2-iodo-4-methoxyphenylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document utilizes data from structurally similar iodinated and carbamate-containing aromatic compounds to provide essential guidance. A thorough, site-specific risk assessment must be conducted before handling this chemical.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[1][2]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][2][3]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use.[1] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1]Carbamates and iodinated compounds can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor cartridge with a P100 particulate filter).[1][2][4]Inhalation of dust or vapors may cause respiratory irritation.[1][2] Engineering controls like fume hoods are the primary method of exposure control.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[5][6]

2. Handling:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Avoid generating dust.[2][3]

  • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[5][6]

  • Do not eat, drink, or smoke in the work area.[2]

3. Spill and Emergency Procedures:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3] Clean the spill area with a suitable solvent and absorbent material.

  • Large Spills: Evacuate the area and restrict access. Wear appropriate PPE, including respiratory protection.[3] Contain the spill and collect the material as described for small spills.

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

4. Disposal Plan:

  • All waste containing this compound should be considered hazardous.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent paper, glassware) in a designated, sealed, and properly labeled hazardous waste container.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5] Do not dispose of down the drain or in regular trash.[5]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.